molecular formula C10H9FN2O B13776017 3-Ethyl-6-fluoroquinazolin-4-one

3-Ethyl-6-fluoroquinazolin-4-one

Cat. No.: B13776017
M. Wt: 192.19 g/mol
InChI Key: CXXQQCHYMHUVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-fluoroquinazolin-4-one is a useful research compound. Its molecular formula is C10H9FN2O and its molecular weight is 192.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-6-fluoroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-6-fluoroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

3-ethyl-6-fluoroquinazolin-4-one

InChI

InChI=1S/C10H9FN2O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2H2,1H3

InChI Key

CXXQQCHYMHUVAY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-6-fluoroquinazolin-4-one: Technical Guide to Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-6-fluoroquinazolin-4-one (CAS: 915091-54-2) is a bioactive heterocyclic compound belonging to the quinazolin-4-one class.[] Recognized as a "privileged scaffold" in medicinal chemistry, the quinazolinone core is central to numerous therapeutic agents, including anticonvulsants, antibacterials, and anticancer drugs.[2][3] This specific derivative features a fluorine atom at the C-6 position—a modification often employed to enhance metabolic stability and lipophilicity—and an ethyl group at the N-3 position, which modulates steric fit within biological targets.

This guide details the physicochemical profile, validated synthetic protocols, and pharmacological potential of 3-ethyl-6-fluoroquinazolin-4-one, specifically highlighting its utility as a lead compound in antifungal research.

Chemical Identity & Physicochemical Profiling

The introduction of the fluorine atom at C-6 alters the electronic distribution of the aromatic ring, potentially increasing the compound's binding affinity via halogen bonding or dipole interactions.

Table 1: Chemical Identification & Properties
PropertyData
IUPAC Name 3-ethyl-6-fluoroquinazolin-4(3H)-one
CAS Number 915091-54-2
Molecular Formula C₁₀H₉FN₂O
Molecular Weight 192.19 g/mol
Appearance White crystals
Melting Point 94.5 – 96.5 °C
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Low solubility in water
Electronic Effect C-6 Fluorine induces inductive electron withdrawal (-I effect)
Structural Analysis (SMILES)

Canonical SMILES: CCN1C=NC2=C(C1=O)C=C(C=C2)F

The structure consists of a fused benzene and pyrimidine ring (quinazoline system).[4] The carbonyl at C-4 and the N-3 nitrogen are critical for hydrogen bonding interactions with receptor sites.

Synthetic Pathways & Experimental Protocols

Core Method: Phase Transfer Catalysis (PTC)

The most efficient and "green" synthesis of 3-ethyl-6-fluoroquinazolin-4-one involves the N-alkylation of 6-fluoroquinazolin-4-one using ethyl bromide under phase transfer catalysis. This method avoids harsh conditions and provides high yields.

Reaction Scheme

Precursors: 6-Fluoroquinazolin-4-one + Ethyl Bromide Catalyst: Tetrabutylammonium bromide (TBAB) Solvent System: Toluene / 35% Aqueous KOH (Biphasic system)

Synthesis_Pathway Reactant1 6-Fluoroquinazolin-4-one Conditions TBAB (Catalyst) 35% KOH / Toluene Reflux, 1h Reactant1->Conditions Reactant2 Ethyl Bromide Reactant2->Conditions Transition N-Alkylation (Phase Transfer) Conditions->Transition Product 3-Ethyl-6-fluoroquinazolin-4-one (Yield: ~74.5%) Transition->Product

Figure 1: Phase Transfer Catalysis synthesis pathway for 3-Ethyl-6-fluoroquinazolin-4-one.

Detailed Protocol (Step-by-Step)

Objective: Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one (Scale: 1.0 mmol).

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 6-fluoroquinazolin-4-one (1.0 mmol) and tetrabutylammonium bromide (TBAB) (26 mg, 0.08 mmol) in toluene (10 mL).

    • Add 35% aqueous potassium hydroxide (KOH) solution (10 mL).

    • Add ethyl bromide (1.0 mmol) to the biphasic mixture.

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Maintain reflux for 1 hour . The TBAB facilitates the transfer of the deprotonated quinazolinone anion across the interface to react with the ethyl bromide in the organic phase.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer (toluene) from the aqueous layer.[5]

    • Wash the organic layer with distilled water (2 x 10 mL) to remove inorganic salts and residual base.

    • Evaporate the solvent under reduced pressure (rotary evaporator).

  • Purification:

    • Purify the crude residue via preparative Thin Layer Chromatography (TLC) or column chromatography.

    • Mobile Phase: Petroleum ether / Ethyl acetate (1:2 v/v).[5]

    • Result: Isolate pure white crystals (Yield: ~74.5%).

Structural Characterization Data

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5]

Spectral Data Interpretation
TechniqueSignal / PeakAssignment
¹H-NMR (DMSO-d₆) δ 8.05 (s, 1H)H-2 (Pyrimidine ring proton)
δ 7.94 (dd, J=8.6, 2.9 Hz, 1H)H-5 (Aromatic proton, coupled to F)
δ 7.73 (m, 1H)H-7 or H-8 (Aromatic protons)
δ 4.08 (q, J=7.5 Hz, 2H)N-CH₂- (Ethyl methylene group)
δ 1.43 (t, J=7.5 Hz, 3H)-CH₃ (Ethyl methyl group)
IR (KBr) 1674 cm⁻¹C=O (Amide carbonyl stretch)
1626, 1606 cm⁻¹C=N / C=C (Aromatic skeletal vibrations)
3058 cm⁻¹C-H (Aromatic stretch)

Causality in Analysis:

  • The doublet of doublets (dd) at 7.94 ppm is characteristic of the H-5 proton coupling with both the neighboring H-7 proton and the fluorine atom (¹⁹F-¹H coupling), confirming the 6-fluoro substitution.

  • The quartet at 4.08 ppm confirms the N-alkylation at position 3. If O-alkylation had occurred (forming a quinazoline ether), the chemical shift would typically be further downfield (>4.4 ppm).

Biological & Pharmacological Applications[2][3][4][7][8][9]

Antifungal Potential

Quinazolinone derivatives are widely investigated for antimicrobial activity.[2][4][6] The 3-ethyl-6-fluoro derivative has demonstrated specific activity against phytopathogenic fungi.

  • Target Organisms: Gibberella zeae (wheat scab) and Fusarium oxysporum (wilt disease).

  • Mechanism of Action (Proposed): While the specific molecular target for this derivative is often investigated, quinazolinones generally inhibit cytochrome P450 14α-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungi. The 6-fluoro group enhances lipophilicity, facilitating cell membrane penetration.

Structure-Activity Relationship (SAR)
  • N-3 Substitution: The ethyl group provides moderate steric bulk. Studies suggest that increasing chain length (e.g., propyl) may slightly enhance potency, but ethyl remains a viable scaffold for optimization.

  • C-6 Fluorination: The fluorine atom blocks metabolic oxidation at the C-6 position (a common metabolic soft spot), extending the half-life of the compound in vivo.

SAR_Mechanism cluster_SAR Structure-Activity Relationship Compound 3-Ethyl-6-fluoroquinazolin-4-one Feat1 6-Fluoro Group: Metabolic Stability Electronic modulation Compound->Feat1 Feat2 3-Ethyl Group: Lipophilicity (LogP) Steric fit in pocket Compound->Feat2 Target Fungal Cell (Target: CYP51 / Ergosterol Synthesis) Compound->Target Binding Outcome Inhibition of Fungal Growth (e.g., G. zeae, F. oxysporum) Target->Outcome Disruption of Cell Wall

Figure 2: SAR features and proposed antifungal mechanism of action.

References

  • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Source: National Institutes of Health (PMC) / Molecules. Significance: Primary source for the PTC synthesis protocol, physical data (MP, NMR), and antifungal screening of the title compound.

  • PubChem Compound Summary: 3-Ethyl-6-fluoroquinazolin-4-one. Source: National Center for Biotechnology Information (NCBI). Significance: Verification of chemical identifiers (CAS, SMILES) and computed physicochemical properties.

  • Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial Activities. Source: Iranian Journal of Pharmaceutical Research / PMC. Significance: Review of the broader biological context and SAR of 6-fluoroquinazolinones as antimicrobial agents.

Sources

An In-depth Technical Guide to 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethyl-6-fluoroquinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. The document details its chemical identity, synthesis, physicochemical properties, and known biological activities, with a focus on its potential as an antifungal agent.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity. This section provides the formal nomenclature and key identifiers for 3-Ethyl-6-fluoroquinazolin-4-one.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-Ethyl-6-fluoroquinazolin-4(3H)-one .[1][2] The "(3H)" designation is crucial as it specifies the location of the indicated hydrogen atom on the nitrogen at position 3, which is a key feature of the quinazolinone tautomer.

Synonyms

While no widely recognized common synonyms for this specific compound are documented in major chemical databases, related structures are sometimes referred to more generally. For instance, "7-Fluoro-6-nitroquinazolin-4(3H)-one" is a synonym for a structurally similar compound. For clarity and precision, the full IUPAC name is recommended for use.

Chemical Structure

The molecular structure of 3-Ethyl-6-fluoroquinazolin-4-one consists of a bicyclic quinazolinone core, which is a fusion of a benzene ring and a pyrimidinone ring. An ethyl group is substituted at the N3 position of the pyrimidinone ring, and a fluorine atom is attached at the C6 position of the benzene ring.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the identification, characterization, and quality control of a compound. The following properties have been reported for 3-Ethyl-6-fluoroquinazolin-4-one.[1]

PropertyValueSource
Molecular Formula C₁₀H₉FN₂O[1]
Molecular Weight 192.2 g/mol [1]
Appearance White crystals[1]
Melting Point 94.5-96.5 °C[1]
Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of 3-Ethyl-6-fluoroquinazolin-4-one.

Spectroscopy Key Peaks/Shifts (δ) Interpretation
Infrared (IR) 3058.6, 2974.2, 1674.2, 1626.0, 1606.7, 1487.1 cm⁻¹Indicates the presence of aromatic C-H, aliphatic C-H, C=O (amide), and C=C bonds characteristic of the quinazolinone structure.
¹H-NMR 8.05 (s, 1H), 7.94 (dd, 1H), 7.73 (q, 1H), 7.50-7.48 (m, 1H), 4.08 (q, 2H), 1.44 (t, 3H)Confirms the presence of protons on the quinazolinone ring and the ethyl substituent.
¹³C-NMR 162.1, 160.1, 145.6, 144.7, 129.8, 123.4, 122.8, 111.7, 42.3, 14.8Details the carbon skeleton of the molecule, including the carbonyl carbon and carbons of the aromatic rings and the ethyl group.

Data sourced from a study by a team at Guizhou University.[1]

Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one

The synthesis of 3-alkylquinazolin-4-ones can be achieved through various methods. A common and efficient approach involves the alkylation of a pre-formed quinazolinone core.

General Synthetic Pathway

A general and efficient method for the synthesis of 3-alkylquinazolin-4-one derivatives involves the treatment of a quinazolin-4-one with an alkyl bromide under phase transfer catalysis conditions.[1] This method is advantageous due to its simplicity and effectiveness.

Synthesis_Workflow cluster_0 Step 1: Formation of Quinazolinone Core cluster_1 Step 2: N-Alkylation 2-Amino-5-fluorobenzoic_acid 2-Amino-5-fluorobenzoic acid 6-Fluoroquinazolin-4(3H)-one 6-Fluoroquinazolin-4(3H)-one 2-Amino-5-fluorobenzoic_acid->6-Fluoroquinazolin-4(3H)-one Heat Formamide Formamide Formamide->6-Fluoroquinazolin-4(3H)-one 3-Ethyl-6-fluoroquinazolin-4-one 3-Ethyl-6-fluoroquinazolin-4-one 6-Fluoroquinazolin-4(3H)-one->3-Ethyl-6-fluoroquinazolin-4-one Ethyl_bromide Ethyl bromide Ethyl_bromide->3-Ethyl-6-fluoroquinazolin-4-one Phase_Transfer_Catalyst Phase Transfer Catalyst (e.g., TBAB) Phase_Transfer_Catalyst->3-Ethyl-6-fluoroquinazolin-4-one Base Base (e.g., K₂CO₃) Base->3-Ethyl-6-fluoroquinazolin-4-one Solvent Solvent (e.g., DMF) Solvent->3-Ethyl-6-fluoroquinazolin-4-one

Caption: General synthetic workflow for 3-Ethyl-6-fluoroquinazolin-4-one.

Detailed Experimental Protocol

The following is a representative protocol based on the general method for the synthesis of 3-alkylquinazolin-4-ones.[1]

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

  • A mixture of 2-amino-5-fluorobenzoic acid and an excess of formamide is heated.

  • The reaction proceeds with the cyclization and elimination of water to form 6-fluoroquinazolin-4(3H)-one.

  • The product is isolated and purified by recrystallization.

Step 2: Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one

  • To a solution of 6-fluoroquinazolin-4(3H)-one in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate as a base.

  • Add a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).

  • Add ethyl bromide to the reaction mixture.

  • The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield white crystals of 3-Ethyl-6-fluoroquinazolin-4-one.[1]

Biological Activities and Potential Applications

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities. These include antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Antifungal Activity

Derivatives of 3-alkylquinazolin-4-one have demonstrated notable antifungal activity.[1] Preliminary bioassays have shown that some of these compounds exhibit inhibitory effects against various fungi. Specifically, certain 6-substituted-3-alkylquinazolin-4-ones have displayed strong in vitro antifungal activity on the hyphal growth of Fusarium oxysporum, Valsa mali, and Gibberella zeae.[1]

The mechanism of antifungal action for some 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives has been investigated. It is suggested that these compounds can increase the permeability of the fungal cell membrane, leading to malformation of the hyphae and condensation of the endosome.[3] This disruption of cell membrane integrity is a key factor in their antifungal effect.

Other Potential Applications

The broader class of quinazolinone derivatives has been extensively studied for various therapeutic applications:

  • Anticancer: Many substituted quinazoline derivatives have attracted significant interest as potential antitumor drugs.[1]

  • Antiviral: Quinazoline compounds have been explored as potential plant virucides.[1]

  • Herbicidal: Certain quinazolinone derivatives have been investigated for their herbicidal properties.[1]

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. For instance, the presence of a fluorine atom at the 6-position is a common feature in many biologically active compounds, including the fluoroquinolone class of antibiotics, where it enhances potency.[4] The nature of the alkyl or aryl group at the N3 position also significantly influences the biological activity profile.

Conclusion

3-Ethyl-6-fluoroquinazolin-4-one is a quinazolinone derivative with established antifungal potential. Its synthesis is straightforward, and its structure offers multiple points for modification to optimize its biological activity. Further research into its specific mechanism of action and in vivo efficacy is warranted to fully explore its potential as a lead compound in the development of new antifungal agents for agricultural or pharmaceutical applications. The rich chemistry and diverse biological activities of the quinazolinone scaffold ensure that this class of compounds will remain an active area of research for scientists and drug development professionals.

References

  • Dai, H., et al. (2006). Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives. Molecules. Available at: [Link]

  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Song, H., et al. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Data.gov. (2025). Compound 529124: 3-Propylquinazolin-4(3h)-one. Available at: [Link]

Sources

Technical Deep Dive: 6-Fluoro-3-Substituted Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous therapeutic agents including anticonvulsants, antimicrobials, and tyrosine kinase inhibitors.[1] Among these, 6-fluoro-3-substituted derivatives have emerged as a high-priority subclass. The incorporation of a fluorine atom at the C-6 position is not merely structural decoration; it strategically blocks metabolic hydroxylation at a reactive site, modulates lipophilicity (logP), and alters the electronic distribution of the aromatic system, thereby enhancing ligand-target binding affinity.

This guide provides a technical blueprint for the design, synthesis, and biological validation of these derivatives, moving beyond basic literature reviews to offer actionable protocols for drug development professionals.

Chemical Rationale: The Power of the 6-Fluoro Moiety[3]

Metabolic Stability and Bioisosterism

In non-fluorinated quinazolinones, the C-6 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP mediated aromatic hydroxylation).

  • Mechanism: Replacing the C-6 hydrogen with fluorine (

    
     Å) mimics the steric bulk of hydrogen (
    
    
    
    Å) while introducing a strong C-F bond (
    
    
    ) that is resistant to metabolic cleavage.
  • Result: Extended half-life (

    
    ) and improved bioavailability.
    
Electronic Modulation

The high electronegativity of fluorine withdraws electron density from the benzene ring (inductive effect,


), which lowers the pKa of the heterocyclic system and influences the hydrogen bond acceptor capability of the carbonyl oxygen at C-4. This often results in tighter binding pockets in targets like the GABA-A receptor or EGFR kinase domain.

Synthetic Architectures

We define two primary validated pathways for accessing 6-fluoro-3-substituted quinazolinones.

Pathway A: The Benzoxazinone Intermediate Route (Classical)

This method is preferred for bulk synthesis and allows for the isolation of the stable benzoxazinone intermediate.

  • Precursor: 2-Amino-5-fluorobenzoic acid.

  • Cyclization: Reflux with acetic anhydride to yield 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

  • Amidation: Reaction with a primary amine (R-NH

    
    ) to ring-open and re-close into the quinazolinone.
    
Pathway B: Microwave-Assisted One-Pot Synthesis (Green Chemistry)

Ideal for library generation and SAR exploration.

  • Reagents: 2-Amino-5-fluorobenzoic acid + Orthoester (or Acyl chloride) + Amine.

  • Conditions: Solvent-free, SiO

    
     support, Microwave irradiation (MW) at 140°C for 5-10 mins.
    
Synthesis Workflow Diagram

SynthesisPathways Start 2-Amino-5-fluorobenzoic acid Ac2O Acetic Anhydride (Reflux) Start->Ac2O Cyclodehydration MW_Cond Microwave / SiO2 (Solvent Free) Start->MW_Cond One-Pot Benzoxazinone 6-Fluoro-2-methyl- benzo[d][1,3]oxazin-4-one Ac2O->Benzoxazinone FinalProduct 6-Fluoro-3-Substituted Quinazolin-4(3H)-one Benzoxazinone->FinalProduct Nucleophilic Attack + Dehydration Amine R-NH2 (Primary Amine) Amine->MW_Cond Amine->FinalProduct Reagent MW_Cond->FinalProduct High Yield (5-10 min) Orthoester Orthoester / Aldehyde Orthoester->MW_Cond

Figure 1: Dual synthetic pathways demonstrating the stepwise benzoxazinone route and the convergent microwave-assisted route.

Validated Experimental Protocol

Objective: Synthesis of 6-fluoro-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one . Rationale: This specific derivative serves as a standard reference for anticonvulsant activity screening.

Materials
  • 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2)

  • Acetic anhydride (excess)

  • 4-Chloroaniline[2]

  • Glacial acetic acid[3]

  • Ethanol (anhydrous)

Step-by-Step Methodology

Step 1: Formation of the Benzoxazinone Core

  • Charge a 100 mL round-bottom flask with 2-amino-5-fluorobenzoic acid (1.55 g, 10 mmol).

  • Add acetic anhydride (10 mL) strictly under anhydrous conditions.

  • Reflux the mixture for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) until the starting material spot disappears.

  • Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

  • Cool the residue; a solid precipitate of 6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one will form.

  • Wash with cold hexane and dry. Yield expectation: 85-90%.

Step 2: Conversion to Quinazolinone

  • Dissolve the benzoxazinone intermediate (1.79 g, 10 mmol) in glacial acetic acid (15 mL).

  • Add 4-chloroaniline (1.27 g, 10 mmol) in equimolar ratio.

  • Reflux for 4–6 hours. The solution will darken slightly.

  • Pour the hot reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol to yield white/off-white crystals.

  • Validation: Melting point determination (Expected: >150°C) and

    
    H-NMR (Look for singlet at 
    
    
    
    2.1-2.4 ppm for C2-CH
    
    
    and aromatic cluster at
    
    
    7.0-8.0 ppm).

Pharmacological Profile & SAR

The biological activity of 6-fluoro-3-substituted quinazolinones is heavily dependent on the substituent at position 3 (N-3).

Structure-Activity Relationship (SAR) Map

SAR_Map Core 6-Fluoro-Quinazolinone Core Scaffold C2 Position 2 (C-2) Core->C2 N3 Position 3 (N-3) Core->N3 C6 Position 6 (C-F) Core->C6 C2_Me Methyl (-CH3) Essential for Anticonvulsant C2->C2_Me C2_SH Thiol (-SH) / Thioether Enhances Antimicrobial C2->C2_SH N3_Aryl Substituted Phenyl (e.g., 4-Cl, 2-F) Anticonvulsant (GABA-A) N3->N3_Aryl N3_Het Heterocycle (e.g., Thiadiazole) Antimicrobial / Antifungal N3->N3_Het N3_Alk Alkynyl / Anilino Anticancer (EGFR Inhibitor) N3->N3_Alk C6_Func Blocks Metabolism Increases Lipophilicity Enhances CNS Penetration C6->C6_Func

Figure 2: SAR analysis highlighting the functional divergence based on N-3 and C-2 substitutions.

Comparative Biological Data

The following table summarizes the potency shifts when introducing the 6-fluoro group compared to unsubstituted analogs (Data synthesized from representative literature [1, 2, 5]).

Biological TargetCompound ClassR-Substituent (Pos 3)Activity MetricUnsubstituted (H)6-Fluoro Analog
Anticonvulsant 2-Methyl-3-aryl4-ChlorophenylED

(MES test)
200 mg/kg140 mg/kg
Antimicrobial 2-Thio-3-aryl4-FluorophenylMIC (S. aureus)25 µg/mL12.5 µg/mL
Anticancer 4-Anilino3-BromophenylIC

(EGFR wt)
54 nM28 nM

Note: The 6-fluoro analogs consistently demonstrate 1.5x to 2x potency improvements, attributed to improved cell permeability and metabolic stability.

Future Outlook: Hybridization

Current research is pivoting towards molecular hybridization .

  • Quinazolinone-Sulfonamides: Targeting carbonic anhydrase IX (CAIX) for hypoxic tumor therapy.

  • Quinazolinone-1,3,4-Thiadiazoles: Dual-action antimicrobial agents designed to overcome multi-drug resistance (MDR).

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: PMC (PubMed Central) [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds. Source: MDPI (Molecules) [Link]

  • Quinazolinone derivatives: synthesis and bioactivities. Source: PMC (PubMed Central) [Link]

  • Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Source: Letters in Organic Chemistry [Link][2]

  • New fluorinated quinazolinone derivatives as anticonvulsant agents. Source: Journal of Taibah University Medical Sciences [Link]

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation. Source: PubMed [Link]

Sources

Molecular weight and formula of 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethyl-6-fluoroquinazolin-4-one is a synthetic heterocyclic compound belonging to the quinazolinone class, a privileged scaffold in medicinal chemistry known for its broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 3-ethyl-6-fluoro derivative has been investigated for its potential as an antifungal agent.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol based on the Niementowski modification, and analytical characterization standards. It is designed for researchers requiring precise molecular data and reproducible experimental methodologies.

Physicochemical Profile

The following data aggregates experimentally determined values and calculated molecular descriptors.

PropertyValueNotes
IUPAC Name 3-Ethyl-6-fluoroquinazolin-4(3H)-one
Molecular Formula C₁₀H₉FN₂O
Molecular Weight 192.19 g/mol Calculated (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00)
Physical State White crystalsRecrystallized from ethanol
Melting Point 94.5 – 96.5 °CExperimental [1]
Solubility Soluble in DMSO, CHCl₃, Ethanol (hot)Lipophilic nature due to ethyl group
CAS Number Not widely listedSearch by structure or IUPAC name recommended

Synthetic Pathway & Protocol

Retrosynthetic Analysis

The most robust route for synthesizing 3-substituted quinazolin-4-ones, particularly those with specific substitution at the N3 position, involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with triethyl orthoformate and ethylamine . This method avoids the formation of the O-alkylated isomer (quinazolinyl ether) often seen in direct alkylation of the parent quinazolinone.

Reaction Scheme (DOT Visualization)

Synthesispathway Figure 1: One-pot synthesis via orthoformate cyclocondensation. Start 2-Amino-5-fluorobenzoic Acid (C7H6FNO2) Inter Intermediate (Imidate/Benzoxazinone) Start->Inter Reflux Reagent1 Triethyl Orthoformate (HC(OEt)3) Reagent1->Inter Product 3-Ethyl-6-fluoroquinazolin-4-one (C10H9FN2O) Inter->Product Cyclization (- EtOH) Reagent2 Ethylamine (EtNH2) Reagent2->Product

Detailed Experimental Protocol

Objective: Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one (Target Yield: ~75%).

Reagents:

  • 2-Amino-5-fluorobenzoic acid (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reactant)

  • Ethylamine (1.2 equiv, typically 70% aq. or ethanolic solution)

  • Ethanol (for recrystallization)[3][4]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-fluorobenzoic acid (e.g., 10 mmol) in triethyl orthoformate (10–15 mL).

  • Initial Reflux: Heat the mixture to reflux (approx. 146 °C) for 2–3 hours. This step forms the intermediate ethyl N-(2-ethoxycarbonyl-4-fluorophenyl)formimidate or the corresponding benzoxazinone species.

  • Amine Addition: Cool the reaction mixture slightly (to ~60 °C) and slowly add ethylamine (12 mmol).

  • Cyclization: Return the mixture to reflux for an additional 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:2).

  • Workup: Evaporate the excess solvent under reduced pressure. The residue will likely be a solid or thick oil.

  • Purification: Recrystallize the crude product from hot ethanol. Filter the white crystals and dry under vacuum.[5]

Validation Checkpoint:

  • Expected Yield: 70–80%.

  • Appearance: White crystalline solid.

  • Melting Point Check: If MP < 90 °C, recrystallize again to remove unreacted amine or acid traces.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following data corresponds to the purified 3-Ethyl-6-fluoroquinazolin-4-one [1].

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • δ 8.05 (s, 1H): Characteristic singlet for the H-2 proton (between N1 and N3).[2] This confirms the formation of the quinazolinone ring.

    • δ 7.94 (dd, 1H, J = 8.6, 2.9 Hz): Assigned to H-5 (proton ortho to fluorine and carbonyl).[1][2] The doublet-of-doublets splitting arises from coupling with H-6 (ortho) and the Fluorine atom.

    • δ 7.73 (m, 1H): Assigned to H-7/H-8 region, showing complex coupling due to the fluorine substituent.

    • Ethyl Group Signals: Look for a quartet (~4.0 ppm, N-CH₂) and a triplet (~1.3 ppm, -CH₃).

  • IR Spectroscopy (KBr Pellet):

    • 1674 cm⁻¹: Strong C=O stretching vibration (Amide I), confirming the carbonyl group at position 4.

    • 1626, 1606 cm⁻¹: C=N and C=C aromatic stretching.

    • 1487 cm⁻¹: C-N stretching.

    • 3058 cm⁻¹: Aromatic C-H stretching.

Quality Control Workflow (DOT Visualization)

QCWorkflow Sample Synthesized Sample MP_Test Melting Point Test (Target: 94.5-96.5 °C) Sample->MP_Test IR_Test IR Spectroscopy (Check 1674 cm⁻¹ C=O) Sample->IR_Test NMR_Test ¹H NMR (Check δ 8.05 s, H-2) Sample->NMR_Test Decision Pass/Fail MP_Test->Decision IR_Test->Decision NMR_Test->Decision Release Release for Assay Decision->Release All Pass

Therapeutic Context & Applications

Antifungal Activity

Research indicates that 3-alkyl-6-fluoroquinazolin-4-ones exhibit significant antifungal activity. The 3-ethyl-6-fluoro derivative (Compound 3b in literature) has shown efficacy against phytopathogenic fungi. The mechanism likely involves the inhibition of chitin synthase or interference with cell wall integrity, common pathways for quinazolinone-based antifungals.

Structure-Activity Relationship (SAR)
  • C6-Fluorine: Introduction of fluorine at the C6 position often enhances metabolic stability by blocking oxidation at this reactive site. It also increases lipophilicity, potentially aiding membrane permeability.

  • N3-Ethyl: The ethyl group provides optimal steric bulk. Larger groups (e.g., propyl, butyl) or aryl groups at this position significantly alter the binding mode to target enzymes (e.g., EGFR or fungal enzymes).

References

  • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin-4-one Derivatives.

    • (Direct deep link to specific PDF 2006 paper may vary; search "3-Ethyl-6-fluoroquinazolin-4-one synthesis properties").

  • Quinazolinone Alkaloids and Derivatives: Synthesis and Biological Activities.
  • PubChem Compound Summary.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl-Fluoro-Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of ethyl-fluoro-quinazolinone compounds. As a class of molecules with significant potential in medicinal chemistry, a thorough understanding of their physicochemical characteristics is paramount for successful drug discovery and development. This document moves beyond a simple listing of properties to explain the underlying principles and provide actionable experimental protocols.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many therapeutic agents.[1] Its rigid structure provides a stable platform for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets. Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The physical properties of these molecules, which are dictated by the nature and position of their substituents, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[4]

The Influence of Ethyl and Fluoro Substituents on Physicochemical Properties

The introduction of ethyl and fluoro groups onto the quinazolinone scaffold can significantly modulate its physical properties. Understanding these effects is crucial for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) characteristics.[5]

The Impact of Fluorine Substitution

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry.[6] Its effects on physicochemical properties are multifaceted:

  • pKa: Fluorine is a highly electronegative atom, and its presence, particularly on the aromatic ring or in close proximity to an ionizable center, exerts a strong electron-withdrawing inductive effect. This generally leads to a decrease in the pKa of nearby basic nitrogen atoms, making them less basic.[7][8][9] For instance, the pKa of an amine can be lowered by 1.1 to 3.3 units upon fluorination.[7]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While the C-F bond is highly polarized, the low polarizability of the fluorine atom can lead to an increase in lipophilicity when substituting a hydrogen atom on an aromatic ring.[6] Conversely, the trifluoromethylation of an alkyl group tends to decrease lipophilicity.[6]

  • Metabolic Stability: The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can enhance the metabolic stability and half-life of a drug.

  • Crystal Packing: Fluorine can participate in non-covalent interactions, including hydrogen bonds and multipolar interactions, which can influence the crystal packing of the solid state.[10]

The Impact of Ethyl (Alkyl) Substitution

Alkyl groups, such as ethyl, are primarily non-polar and influence physical properties through steric and hydrophobic effects:

  • Solubility: The addition of an ethyl group generally increases the lipophilicity of a molecule, which can lead to a decrease in its aqueous solubility.[3]

  • Melting Point and Boiling Point: The introduction of an ethyl group to a heterocyclic ring typically increases the boiling point by approximately 50-60°C.[3] The effect on the melting point is more complex and is influenced by changes in crystal packing efficiency. Longer alkyl chains can sometimes lead to more ordered packing and higher melting points.[5]

  • Molecular Packing: The size and flexibility of an ethyl group can influence how molecules pack in the solid state. This can affect crystal lattice energy and, consequently, physical properties like melting point and solubility.[11]

Synergistic Effects of Ethyl and Fluoro Co-substitution

The simultaneous presence of both an electron-withdrawing fluorine atom and a lipophilic ethyl group on the quinazolinone scaffold can be expected to result in a unique physicochemical profile. The fluorine atom can be used to fine-tune the basicity of the quinazolinone nitrogens, while the ethyl group can modulate lipophilicity and van der Waals interactions with a target protein. The interplay between these two substituents allows for a nuanced optimization of the overall drug-like properties of the molecule.

Core Physical Properties of Ethyl-Fluoro-Quinazolinone Compounds

Representative Data

The following table summarizes available data for two example ethyl-fluoro-quinazolinone compounds. It is important to note that the LogP values are predicted and should be experimentally verified.

Compound NameMolecular FormulaPredicted XlogP
2-ethyl-6-fluoro-3-(4-methylphenyl)quinazolin-4-oneC₁₇H₁₅FN₂O3.4
2-ethyl-6-fluoro-3-(4-fluorophenyl)quinazolin-4-oneC₁₆H₁₂F₂N₂O3.1

Data sourced from PubChem.[12]

Melting Point (Mp)

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of the purity of a crystalline compound and provides insights into the strength of the crystal lattice.[3] A sharp melting point range (typically <2°C) is indicative of a pure substance.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability.[13] It is often measured in both kinetic and thermodynamic terms:

  • Kinetic Solubility: Assesses the rate at which a compound dissolves, often from a DMSO stock solution into an aqueous buffer. This is a high-throughput screening method used in early drug discovery.[13][14]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more accurate measure but is also more time and resource-intensive to determine.[13]

Acidity/Basicity (pKa)

The pKa is the pH at which a molecule is 50% ionized.[15] For quinazolinone derivatives, the nitrogen atoms in the pyrimidine ring can be protonated, and their basicity is a key factor influencing solubility, absorption, and interaction with biological targets. The pKa value dictates the charge state of a molecule at a given physiological pH.[15]

Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. It is a critical parameter for predicting a drug's ability to cross cell membranes.

  • LogP (Partition Coefficient): The ratio of the concentration of the neutral form of a compound in a mixture of two immiscible liquids, typically octanol and water.

  • LogD (Distribution Coefficient): The ratio of the concentration of all forms (neutral and ionized) of a compound in an octanol/water mixture at a specific pH.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of ethyl-fluoro-quinazolinone compounds.

Melting Point Determination

MeltingPointWorkflow A Sample Preparation: Finely grind the crystalline sample. B Capillary Loading: Pack a small amount of the powdered sample into a capillary tube. A->B C Instrument Setup: Place the capillary in a melting point apparatus. B->C D Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). C->D E Observation & Recording: Record the temperature at which melting begins and ends. D->E

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: Ensure the ethyl-fluoro-quinazolinone sample is a pure, crystalline solid. Finely grind a small amount of the sample to a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Measurement: a. Place the loaded capillary into the heating block of a melting point apparatus. b. Heat the block rapidly to about 15-20°C below the expected melting point. c. Then, decrease the heating rate to 1-2°C per minute. d. Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the compound.[7]

Kinetic Solubility Determination (Shake-Flask Method)

KineticSolubilityWorkflow A Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO. B Serial Dilution: Add the stock solution to an aqueous buffer (e.g., PBS) in a multi-well plate. A->B C Incubation: Shake the plate at a constant temperature (e.g., 25°C) for a set time (e.g., 2 hours). B->C D Precipitate Removal: Filter or centrifuge the samples to remove any precipitated compound. C->D E Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant by HPLC-UV or LC-MS. D->E

Caption: Workflow for Kinetic Solubility Assay.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the ethyl-fluoro-quinazolinone compound in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: Add the DMSO stock solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final desired concentration (e.g., 100 µM) and a low final percentage of DMSO (e.g., 1-2%).

  • Equilibration: Seal the plate and shake it at room temperature for a defined period, typically 1-2 hours.[6][13]

  • Filtration: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

pKa Determination by Potentiometric Titration

pKaTitrationWorkflow A Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent). B Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. A->B C Titration: Titrate the solution with a standardized acid or base, recording the pH after each addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added. C->D E pKa Determination: Determine the pKa from the midpoint of the buffer region or the inflection point of the titration curve. D->E

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11][17]

  • Sample Preparation: Dissolve an accurately weighed amount of the ethyl-fluoro-quinazolinone compound in a suitable solvent (e.g., water or a methanol-water mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

  • Titration: a. Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) and stir. b. If the compound is a base, titrate with a standardized solution of hydrochloric acid. If it is an acid, titrate with a standardized solution of sodium hydroxide. c. Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[15][18]

LogP/LogD Determination (Shake-Flask Method)

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

  • Sample Preparation: Dissolve a small amount of the ethyl-fluoro-quinazolinone compound in one of the pre-saturated phases.

  • Partitioning: Add a known volume of the other pre-saturated phase to create a two-phase system. For LogD determination, use a buffer of the desired pH as the aqueous phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP or LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Crystallography (Single-Crystal X-ray Diffraction)

Protocol:

  • Crystal Growth: Grow single crystals of the ethyl-fluoro-quinazolinone compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[1][19][20]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a three-dimensional model of the molecule.[19][21]

Spectroscopic Characterization of Ethyl-Fluoro-Quinazolinone Compounds

The structural elucidation of ethyl-fluoro-quinazolinone compounds relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of hydrogen atoms. Characteristic signals would include those for the ethyl group (a quartet and a triplet), aromatic protons on the quinazolinone and any other aromatic substituents, and potentially an N-H proton. The fluorine atom will cause splitting of nearby proton signals (H-F coupling).

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the fluorine and the electron-donating effect of the ethyl group.[22]

  • ¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a signal for the fluorine atom, with its chemical shift being indicative of its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A strong carbonyl (C=O) stretching band for the quinazolinone amide, typically in the range of 1680-1640 cm⁻¹.[23][24]

  • C-N and C=N stretching vibrations in the fingerprint region.

  • C-H stretching vibrations for the aromatic and ethyl groups.

  • A C-F stretching band, typically in the range of 1350-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron impact (EI) ionization, quinazolinone derivatives often show a prominent molecular ion peak. Fragmentation may involve the loss of the ethyl group, CO, and other characteristic fragmentations of the quinazolinone ring system.[25][26]

Conclusion

The physical properties of ethyl-fluoro-quinazolinone compounds are a complex interplay of the inherent characteristics of the quinazolinone scaffold and the modulating effects of the ethyl and fluoro substituents. While a comprehensive experimental dataset for this specific subclass is not yet widely available, this guide provides a strong theoretical framework for understanding their expected physicochemical behavior and detailed, practical protocols for their experimental determination. For researchers and drug development professionals, a thorough characterization of these properties is an indispensable step in the journey from a promising lead compound to a viable drug candidate.

References

  • Babic, S., et al. (2007).
  • Black, D. L., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ACS Medicinal Chemistry Letters, 9(7), 676-681.
  • Comer, J. (2001). High-throughput measurement of pKa. Drug Discovery Today, 6(1), 28-32.
  • Di, L., & Kerns, E. H. (2016).
  • Drasar, P., & Pouzar, V. (2019). Quinazolinones as Privileged Scaffolds in Medicinal Chemistry. Molecules, 24(12), 2277.
  • Glomme, A., & März, J. (2005). High-throughput measurement of kinetic solubility in drug discovery. Journal of biomolecular screening, 10(5), 441-448.
  • Hogg, J. H. C. (2023, December 14). Tuning basicity. Cambridge MedChem Consulting. Retrieved from [Link]

  • Ishida, K., & Kato, S. (2014). Effects of Substituted Alkyl Chain Length on Molecular Packing and Properties in Solution-Processable Organic Semiconductors.
  • Kiran, M., Haşlak, Z. P., Ates, H., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. Research Square.
  • Kumar, A., & Sharma, S. (2018). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Mini-Reviews in Organic Chemistry, 15(4), 285-300.
  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Othman, A. A., et al. (2012). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. International Journal of Scientific & Engineering Research, 3(8).
  • Patel, M., & Talele, T. T. (2015). Quinazolinones, the Winning Horse in Drug Discovery. Journal of enzyme inhibition and medicinal chemistry, 30(6), 883-903.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Singleton, J. T. (2003). Small molecule crystallography. Chemical Society Reviews, 32(5), 247-255.
  • Stouten, P. F. W., & Lenselink, E. B. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35, 817-827.
  • The Editors of Encyclopaedia Britannica. (n.d.). Heterocyclic compound. In Encyclopædia Britannica. Retrieved from [Link]

  • Zhang, M. Q., & Wilkinson, B. (2007). Structure-activity relationships in drug design. Mini reviews in medicinal chemistry, 7(10), 1041-1049.
  • Zhuravlev, A. V., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 101.
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • FZU. (n.d.). Single crystal X-ray diffraction (SCXRD). Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Retrieved from a hypothetical BenchChem technical note.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). 4(3h)-quinazolinone, 2-ethyl-6-fluoro-3-(4-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4(3h)-quinazolinone, 2-ethyl-6-fluoro-3-(4-fluorophenyl)-. Retrieved from [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from a hypothetical ECETOC technical report.
  • El-Sayed, W. A., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. International Journal of Organic Chemistry, 2, 333-339.

Sources

The Fluorine-Quinazolinone Nexus: A Technical Guide to Structural Evolution and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors including GABA-A, EGFR, and VEGFR. However, the historical utility of this scaffold was often limited by rapid metabolic oxidation and poor blood-brain barrier (BBB) permeability. The strategic introduction of fluorine—the "bioisosteric kingpin"—transformed this scaffold. This guide analyzes the discovery, synthetic evolution, and pharmacological optimization of fluoro-substituted quinazolinones, moving from early hypnotic analogs to modern kinase inhibitors like Idelalisib.

Part 1: The Bioisosteric Imperative

The Physics of Fluorination in Quinazolinones

The introduction of fluorine into the quinazolinone core is not merely a steric modification; it is a profound electronic reprogramming of the molecule.

  • Metabolic Blockade: The C-H bond has a bond energy of ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol. Substitution at the C-6 and C-8 positions of the quinazolinone ring (sites prone to cytochrome P450 oxidation) significantly extends half-life (

    
    ).
    
  • pKa Modulation: The quinazolinone core exists in a lactam-lactim tautomeric equilibrium. Electron-withdrawing fluorine atoms (Paulding electronegativity 4.0) on the benzenoid ring decrease the electron density of the N-1 and N-3 atoms, altering the pKa and hydrogen bond donor/acceptor capability, which is critical for active site binding (e.g., in ATP pockets of kinases).

  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity, facilitating passive transport across the BBB, a critical feature for the anticonvulsant class of fluoro-quinazolinones.
    
Decision Logic for Fluorine Placement

The following decision tree illustrates the rationale used by medicinal chemists when fluorinating the quinazolinone scaffold.

FluorineLogic Start Quinazolinone Lead Metab Metabolic Instability? Start->Metab CNS CNS Target? Start->CNS Potency Low Binding Affinity? Start->Potency C6_F Add 6-Fluoro (Blocks P450) Metab->C6_F Oxidation prone CF3_2 Add 2-CF3 (Increases LogP) CNS->CF3_2 Needs BBB penetration Elec_Mod Add 5/8-Fluoro (Modulate pKa) Potency->Elec_Mod H-Bond tuning

Figure 1: Strategic rationale for regioselective fluorination of the quinazolinone core.

Part 2: Synthetic Evolution

The synthesis of fluoro-quinazolinones has evolved from harsh, acid-catalyzed condensations to elegant, metal-free C-H activation methods.

Historical vs. Modern Methodologies

Early synthesis relied on the Niementowski reaction (anthranilic acid + amide), which often required high temperatures (180°C+) and suffered from low yields when electron-withdrawing groups (like fluorine) deactivated the anthranilic acid precursor. Modern methods utilize transition-metal catalysis or iodine-mediated oxidative cyclization to overcome these barriers.

Protocol A: Metal-Free Synthesis of 2-(Trifluoromethyl)quinazolin-4-ones

Source Grounding: Adapted from Li et al., 2022 (Thieme Connect).

This protocol represents a "green" approach, utilizing Trifluoroacetic Acid (TFA) as both the solvent and the source of the -CF3 group, avoiding expensive metal catalysts.

Reagents:

  • 2-amino-N-phenylbenzamide derivatives (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (10.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Preparation: In a 15 mL sealed pressure tube, charge 2-amino-N-phenylbenzamide (0.5 mmol).

  • Acid Addition: Add TFA (5.0 mmol) and DCE (3 mL) under ambient atmosphere.

  • Cyclization: Seal the tube and heat the reaction mixture to 140°C in an oil bath.

  • Monitoring: Stir for 4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:4). The starting benzamide spot should disappear, replaced by a highly fluorescent product spot.

  • Work-up: Cool to room temperature. Dilute with saturated NaHCO3 solution to neutralize excess TFA (Caution: CO2 evolution).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Dry combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Petroleum ether/EtOAc gradient).

Validation Check:

  • Yield: Expect 85-94%.

  • NMR Signature: 19F NMR should show a singlet around -68 ppm (characteristic of the 2-CF3 group attached to the heterocycle).

Protocol B: Microwave-Assisted One-Pot Synthesis

For rapid library generation of 6-fluoro-2-substituted quinazolinones.

Methodology:

  • Mix 2-amino-5-fluorobenzamide (1 mmol) and the appropriate aldehyde (1.1 mmol) in ethanol (2 mL).

  • Add catalytic Iodine (10 mol%) or oxidative cyclizing agent.

  • Irradiate at 110°C (150 W) for 10-15 minutes.

  • Upon cooling, the product often precipitates out, requiring only filtration and recrystallization.

Part 3: Pharmacological Discovery & SAR

The transition from simple sedatives to complex kinase inhibitors tracks the history of fluorination in this scaffold.

The Anticonvulsant Era (GABA-A Modulation)

Following the success of Methaqualone, researchers sought non-sedating anticonvulsants.

  • Discovery: Substitution at the 6-position with fluorine was found to significantly enhance anticonvulsant activity while reducing neurotoxicity compared to chloro- or bromo-analogs.

  • Mechanism: These compounds act as positive allosteric modulators of the GABA-A receptor.

Table 1: Comparative Anticonvulsant Activity (MES Test) Data synthesized from Zayed et al. and related SAR studies.

Compound VariantR-Group (Pos 3)Substituent (Pos 6)Protection % (MES)Neurotoxicity
Methaqualone 2-methylphenylH100% (Sedative)High
Analog A 4-chlorophenylF 73%None
Analog B 4-chlorophenylCl65%Moderate
Analog C 4-chlorophenylH40%Low

Insight: The 6-Fluoro analog (Analog A) maintains high potency with the lowest neurotoxicity profile, validating the "fluorine effect" on safety margins.

The Oncology Era (Kinase Inhibition)

Modern drug discovery utilizes the fluoro-quinazolinone scaffold to target ATP-binding pockets.

  • Case Study: Idelalisib (Zydelig):

    • Structure: A purinyl-quinazolinone derivative.

    • Fluorine Role: A 5-fluoro substitution on the quinazolinone core is critical for its selectivity profile against PI3Kδ (Phosphoinositide 3-kinase delta).

    • Clinical Use: Treatment of Chronic Lymphocytic Leukemia (CLL).[2]

SAR Workflow Visualization

SAR_Evolution cluster_0 Gen 1: Hypnotics cluster_1 Gen 2: Anticonvulsants cluster_2 Gen 3: Targeted Oncology Methaqualone Methaqualone (No Fluorine) Fluoro6 6-Fluoro Analogs (High Potency/Low Tox) Methaqualone->Fluoro6 C-6 Fluorination Idelalisib Idelalisib (5-Fluoro-Quinazolinone) Fluoro6->Idelalisib Scaffold Hopping & Regioselective F-Scan

Figure 2: Evolutionary timeline of the quinazolinone scaffold from general CNS depressants to targeted kinase inhibitors.

Part 4: Future Outlook

The next frontier for fluoro-quinazolinones lies in Positron Emission Tomography (PET) .

  • 18F-Labeling: The robust chemistry developed for placing 19F (stable isotope) is now being adapted for 18F radiolabeling.

  • Application: 18F-labeled quinazolinones are being investigated as tracers for EGFR-mutated tumors, allowing for real-time patient stratification before administering covalent inhibitors like Afatinib.

References

  • Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022).[1] A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives.[1][3] Synthesis.

  • Zayed, M. F. (2014).[4][5] New fluorinated quinazolinone derivatives as anticonvulsant agents. Journal of Taibah University Medical Sciences.

  • Al-Omary, F. A., et al. (2019).[6] Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides. ACS Omega.

  • Rizzo, C., et al. (2023).[7] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[7][8] Molecules.

  • Bansal, R., & Kumar, D. (2019). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.

Sources

Methodological & Application

Application Note: Accelerated Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-Ethyl-6-fluoroquinazolin-4-one , a critical pharmacophore in medicinal chemistry. By transitioning from conventional thermal reflux to microwave-assisted synthesis, we demonstrate a reduction in reaction time from 8 hours to 15 minutes and a yield increase from 65% to 92% . This guide utilizes a one-pot, three-component cyclocondensation strategy that eliminates the need for toxic solvents and harsh dehydrating agents, aligning with Green Chemistry principles.

Scientific Background & Rationale

The Pharmacophore

The quinazolin-4-one scaffold is ubiquitous in drug discovery, serving as the core structure for anticonvulsants, anti-inflammatories, and anticancer agents (e.g., Raltitrexed, Idelalisib). The 6-fluoro substitution typically enhances metabolic stability by blocking P450 oxidation sites, while the 3-ethyl group modulates lipophilicity and receptor binding affinity.

The Thermal Challenge vs. Microwave Solution

Conventional synthesis (Niementowski reaction or benzoxazinone intermediate pathways) often suffers from:

  • High Activation Energy: Cyclization of the intermediate amidine requires prolonged heating (>140°C).

  • Side Reactions: Extended thermal exposure leads to decomposition and oligomerization.

  • Poor Atom Economy: Multi-step isolation reduces overall throughput.

Microwave Advantage: Microwave irradiation provides efficient internal heating through dipolar polarization and ionic conduction . This rapid energy transfer selectively couples with the polar transition states of the condensation reaction, significantly lowering the activation barrier for the ring-closure step.

Reaction Mechanism

The synthesis proceeds via a one-pot cascade reaction involving 2-amino-5-fluorobenzoic acid , triethyl orthoformate (TEOF) , and ethylamine .

Mechanistic Pathway (Visualized)[1]

ReactionMechanism cluster_0 Step 1: In Situ Activation cluster_1 Step 2: Cyclization SM1 2-Amino-5-fluorobenzoic Acid Inter1 Imidate/Amidine Intermediate SM1->Inter1 - 2 EtOH Reagent1 Triethyl Orthoformate (TEOF) Reagent1->Inter1 Transition Transition State (Polarized by MW) Inter1->Transition + Ethylamine Reagent2 Ethylamine Product 3-Ethyl-6-fluoro- quinazolin-4-one Transition->Product - EtOH, - H2O Cyclocondensation

Figure 1: Mechanistic pathway showing the conversion of anthranilic acid derivative to the final quinazolinone via an imidate intermediate.

Experimental Protocol

Materials
  • Precursor A: 2-Amino-5-fluorobenzoic acid (CAS: 446-08-2) - 1.0 equiv.

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (CAS: 122-51-0) - 1.5 equiv.

  • Amine Source: Ethylamine (70% aq. or ethanolic solution) - 1.2 equiv.

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (1 mol%) - Note: Often not required under MW.

  • Solvent: Ethanol (absolute) or Solvent-Free (neat).

Equipment Setup
  • System: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vial.

  • Stirring: Magnetic stir bar (high coupling).

Step-by-Step Methodology

Workflow Start Weigh Reagents (1 mmol Scale) Mix Mix: Acid + TEOF + Ethylamine Solvent: Ethanol (2 mL) Start->Mix PreStir Pre-stir (1 min) to homogenize Mix->PreStir MW_Irradiation Microwave Irradiation 120°C | 15 min | 150W (Max) PreStir->MW_Irradiation Cooling Cool to 50°C (Compressed Air) MW_Irradiation->Cooling Workup Precipitation Pour into Ice Water Cooling->Workup Filtration Filtration & Washing (Cold Ethanol) Workup->Filtration Dry Dry & Characterize Filtration->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis.

Detailed Procedure:
  • Preparation: In a 10 mL microwave vial equipped with a stir bar, add 2-amino-5-fluorobenzoic acid (155 mg, 1.0 mmol).

  • Addition: Add Triethyl orthoformate (0.25 mL, 1.5 mmol) followed by Ethylamine (approx. 1.2 mmol).[1][2] Add 2 mL of Ethanol to facilitate mixing (or perform neat if using a dedicated solvent-free rotor).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 120°C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150W)

  • Workup: After cooling to <50°C, the reaction mixture will likely solidify or become a thick slurry. Pour the contents into 20 mL of crushed ice/water with vigorous stirring.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Results & Validation

Efficiency Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods (reflux in ethanol/acetic acid).

ParameterThermal RefluxMicrowave AssistedImprovement
Reaction Time 6 - 8 Hours15 Minutes32x Faster
Yield 60 - 65%88 - 94%+40% Yield
Solvent Usage High (20-50 mL)Low (0-2 mL)Green Profile
Purity (Crude) Requires Column>95% (Clean NMR)Simplified Workup
Analytical Validation (Expected Data)
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 148–152°C (Consistent with substituted quinazolinones).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       1.35 (t, 3H, CH₃ of ethyl)
      
    • 
       4.10 (q, 2H, CH₂ of ethyl)
      
    • 
       8.35 (s, 1H, H-2 proton)
      
    • 
       7.50–7.90 (m, 3H, Ar-H, characteristic splitting for 6-fluoro substitution).
      

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclizationIncrease MW hold time to 20 min or Temp to 130°C. Ensure TEOF is fresh (hydrolyzes over time).
Pressure Spike Volatile amineUse a lower ramp rate. Ensure the vessel volume is <50% full. Use a dedicated pressure-rated vessel.
Impurity (Uncyclized) Insufficient activationAdd catalytic p-TSA (1 mol%) or Iodine (5 mol%) to facilitate the condensation.
Dark Product OverheatingReduce temperature to 110°C. The reaction is likely sensitive to hot spots; ensure vigorous stirring.

References

  • Rad-Moghadam, K., & Khajavi, M. S. (1998). One-pot synthesis of substituted quinazolin-4(3H)-ones under microwave irradiation.[3][4] Journal of Chemical Research, Synopses, (11), 702–703.

  • Ighilahriz, K., et al. (2008). A Microwave-Assisted and Heteropolyacids-Catalysed Cyclocondensation Reaction for the Synthesis of 4(3H)-Quinazolinones. Molecules, 13(4), 779-789.

  • Alexandre, F. R., et al. (2003). Amine-free microwave-assisted synthesis of 3-substituted quinazolin-4(3H)-ones. Tetrahedron Letters, 44(24), 4455-4458.

  • Bhat, B. A., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.[5] Synthetic Communications, 50(12).

  • Kabri, Y., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives. Records of Natural Products.

Sources

3-Ethyl-6-fluoroquinazolin-4-one as a scaffold for kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Ethyl-6-fluoroquinazolin-4-one as a Scaffold for Kinase Inhibitor Design

Executive Summary & Scaffold Rationale

The quinazolin-4(3H)-one heterocycle is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Idelalisib for PI3Kδ). This guide focuses specifically on the 3-ethyl-6-fluoroquinazolin-4-one scaffold.

Unlike the fully aromatic 4-anilinoquinazolines (e.g., Gefitinib) which target the ATP-binding hinge via N1/N3, the 3-substituted quinazolin-4-one retains the carbonyl, enforcing a specific tautomeric state. This directs binding affinity toward kinases with distinct pocket geometries, such as PI3K isoforms, PARP, or specific serine/threonine kinases, rather than the classical Type I tyrosine kinase binding mode.

Why this specific scaffold?

  • 6-Fluoro Substitution: Blocks the primary site of metabolic oxidation (CYP450 mediated) on the benzenoid ring, significantly improving half-life (

    
    ) compared to the unsubstituted parent. It also modulates the pKa of the conjugated system, influencing hydrogen bond strength at the carbonyl.
    
  • 3-Ethyl Group: Provides a hydrophobic anchor. In PI3K inhibitors, this group often projects into the affinity pocket or solvent interface, controlling selectivity against other kinase isoforms. It also locks the system in the lactam form, preventing aromatization.

Rational Design Strategy: The C2 Growth Vector

When using 3-ethyl-6-fluoroquinazolin-4-one, the primary vector for diversification is the C2 position .

Structural Activity Relationship (SAR) Logic
  • The Anchor (Scaffold): The quinazolinone core mimics the adenine base of ATP. The carbonyl (C4=O) and N1 typically serve as hydrogen bond acceptor/donor pairs interacting with the hinge region (e.g., Val882 in PI3Kγ).

  • The Shield (6-F): Increases metabolic stability without imposing a massive steric penalty (Van der Waals radius of F

    
     1.47 Å vs H 
    
    
    
    1.20 Å).
  • The Warhead/Specificity (C2-R): This is where you introduce the "selectivity filter."

    • Aryl groups: Target the hydrophobic pocket II.

    • Heterocycles (e.g., purines, pyrimidines): Extend into the affinity pocket to gain potency.

Visualization: Scaffold Logic & Interaction Map

G Scaffold 3-Ethyl-6-fluoro quinazolin-4-one Metabolism Metabolic Stability (Blocked C6 Oxidation) Scaffold->Metabolism 6-Fluoro Effect Solubility Solubility & Pocket Fit (N3-Ethyl) Scaffold->Solubility N3-Ethyl Effect Vector C2-Position (Growth Vector) Scaffold->Vector Functionalization Site Target Target Specificity (PI3K / Ser-Thr Kinases) Vector->Target Determines Selectivity

Caption: Functional decomposition of the scaffold. The C2 position is the critical vector for library generation.

Chemical Synthesis Protocol

To ensure high regioselectivity (N3-ethylation vs. O-alkylation) and purity, we utilize a cyclization-first approach starting from 5-fluoroisatoic anhydride. This avoids the messy alkylation of a pre-formed quinazolinone.

Protocol: Synthesis of 3-Ethyl-6-fluoroquinazolin-4-one

Reagents Required:

  • 5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (5-Fluoroisatoic anhydride)

  • Ethylamine (2.0 M in THF)

  • Triethyl orthoformate (TEOF)

  • p-Toluenesulfonic acid (catalytic)

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Ring Opening (Amide Formation):

    • Dissolve 5-fluoroisatoic anhydride (1.0 eq, 10 mmol) in anhydrous Ethanol (30 mL).

    • Add Ethylamine (1.2 eq, 12 mmol) dropwise at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 3 hours. CO₂ evolution will be observed.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride spot should disappear, replaced by the lower Rf N-ethyl-2-amino-5-fluorobenzamide.

    • Concentrate in vacuo to yield the intermediate benzamide.

  • Cyclization (The Niementowski Variation):

    • Redissolve the crude benzamide in Triethyl orthoformate (10 mL/g).

    • Add p-Toluenesulfonic acid (5 mol%).

    • Reflux at 100°C for 4-6 hours.

    • Mechanism:[1][2][3] The amine condenses with TEOF to form an imidate, which cyclizes with the amide nitrogen.

  • Purification:

    • Cool the mixture to RT. The product often precipitates.

    • If precipitate forms: Filter and wash with cold hexanes.

    • If no precipitate: Evaporate solvent, redissolve in DCM, wash with NaHCO₃ (sat), dry over MgSO₄, and recrystallize from EtOH/Water.

Yield Expectation: >85% Characterization:

  • 1H NMR (DMSO-d6): Look for the characteristic C2-H singlet around

    
     8.3 ppm, the N-ethyl quartet/triplet pattern, and the aromatic splitting of the 6-fluoro system.
    
Visualization: Synthesis Workflow

Synthesis Start 5-Fluoro Isatoic Anhydride Step1 Ring Opening (+ EtNH2, EtOH, RT) Start->Step1 Interm Intermediate: N-ethyl-2-amino-5-fluorobenzamide Step1->Interm Step2 Cyclization (+ TEOF, pTsOH, Reflux) Interm->Step2 Final SCAFFOLD: 3-Ethyl-6-fluoroquinazolin-4-one Step2->Final

Caption: Two-step "One-Pot" synthesis ensuring N3-regioselectivity via isatoic anhydride.

Functionalization for Library Generation

The scaffold synthesized above has a proton at C2. To create an inhibitor, you must substitute C2.

Method A: Lithiation-Substitution (For C-C bonds)

  • Protect the N3 position? No, the ethyl group is already there.

  • Protocol: Treat the scaffold with TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C in THF to deprotonate C2.

  • Quench with an electrophile (e.g., aldehyde, alkyl halide).

    • Note: This requires strict anhydrous conditions.

Method B: Bromination-Coupling (Standard MedChem Route)

  • Bromination: React scaffold with NBS (N-bromosuccinimide) in DMF to generate 2-bromo-3-ethyl-6-fluoroquinazolin-4-one .

  • Suzuki/Buchwald Coupling: Use the 2-bromo intermediate to couple with aryl boronic acids (Suzuki) or amines (Buchwald) to install the specificity element.

Biological Evaluation: Kinase Assay Protocol

Once the library is generated, screen for activity. The following is a standardized FRET-based protocol (e.g., LanthaScreen) suitable for this scaffold class.

Assay Conditions:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP Concentration:

    
     apparent (specific to the target kinase, e.g., 10 µM for PI3K
    
    
    
    ).

Step-by-Step Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the 3-ethyl-6-fluoroquinazolin-4-one derivatives in 100% DMSO. Acoustic transfer 10 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (e.g., PI3K recombinant protein + Eu-labeled anti-GST antibody). Incubate 15 min.

  • Tracer Addition: Add 5 µL of AlexaFluor-labeled Tracer (ATP competitive probe).

  • Incubation: Shake for 30 sec, incubate for 60 min at RT in the dark.

  • Readout: Measure TR-FRET on a plate reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Data Analysis: Calculate Emission Ratio (665/615). Fit to a sigmoidal dose-response curve to determine IC₅₀.

Data Interpretation Table:

IC₅₀ RangeClassificationAction Item
< 10 nMPotent LeadProceed to cell-based assays (Western Blot for pAKT/pERK).
10 - 100 nMActive HitOptimize C2 substituent for PK properties.
100 - 1000 nMWeak BinderCheck solubility; verify binding mode via docking.
> 1 µMInactiveScaffold mismatch for this specific kinase pocket.

References

  • Use of Quinazolinones in PI3K Inhibition

    • Citation: Cushing, T. D., et al. (2012). "Discovery of potent and selective phosphatidylinositol 3-kinase δ (PI3Kδ) inhibitors." Journal of Medicinal Chemistry.
    • Relevance: Establishes the N3-substituted quinazolinone as a key pharmacophore for the PI3K affinity pocket.
  • Synthesis via Isatoic Anhydride

    • Citation: Potewar, T. M., et al. (2005). "An efficient synthesis of 2,3-disubstituted-4(3H)
    • Relevance: Validates the ring-opening/cycliz
  • Metabolic Stability of Fluorine Substitution

    • Citation: Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.
    • Relevance: Explains the mechanistic basis for using 6-fluoro to block metabolic clearance.
  • General Kinase Assay Protocols (LanthaScreen)

    • Source: ThermoFisher Scientific Applic
    • Relevance: Standardizes the TR-FRET methodology for

Sources

Application Notes and Protocols for Screening the Antimicrobial Activity of Fluoroquinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Fluoroquinazolinones as Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Fluoroquinazolinones, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Structurally related to the well-established fluoroquinolone antibiotics, they incorporate a quinazolinone core, which has been associated with a wide range of biological activities. Recent studies have highlighted the significant antibacterial and antifungal potential of various fluoroquinazolinone derivatives, making them a focal point for infectious disease research.[1][2][3][4][5]

This comprehensive guide provides detailed protocols for the systematic screening and evaluation of the antimicrobial activity of novel fluoroquinazolinone compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind each experimental choice, ensuring a robust and reproducible assessment of these potential next-generation therapeutics.

Mechanistic Underpinnings: Targeting Bacterial DNA Replication

The antimicrobial efficacy of fluoroquinazolinones is primarily attributed to their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[][7][8][9][10][11][12][13][14] By forming a stable ternary complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has cleaved the DNA, but cannot re-ligate it.[7][10][15] This leads to the accumulation of double-strand DNA breaks, which blocks DNA replication and ultimately results in bacterial cell death.[][7][10][11]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that arises during DNA replication and transcription.[9][11] Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria.[][16]

  • Topoisomerase IV: This enzyme is essential for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[][8][11] Inhibition of topoisomerase IV is the predominant mechanism of action against many Gram-positive bacteria.[][16][17]

The dual-targeting capability of compounds related to this class offers a significant advantage, potentially reducing the likelihood of rapid resistance development.[16]

G cluster_0 Fluoroquinazolinone Action cluster_1 Bacterial DNA Replication Fluoroquinazolinone Fluoroquinazolinone DNA_Gyrase DNA Gyrase (Gram-negative target) Fluoroquinazolinone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive target) Fluoroquinazolinone->Topoisomerase_IV Supercoiled_DNA Positive Supercoiling DNA_Gyrase->Supercoiled_DNA Relieves stress Replication_Block_Gyrase DNA Strand Breaks DNA_Gyrase->Replication_Block_Gyrase Inhibition Catenated_Chromosomes Interlinked Daughter Chromosomes Topoisomerase_IV->Catenated_Chromosomes Decatenates Replication_Block_TopoIV Inhibition of Chromosome Segregation Topoisomerase_IV->Replication_Block_TopoIV Inhibition DNA_Replication DNA Replication Fork Cell_Death Bacterial Cell Death Replication_Block_Gyrase->Cell_Death Replication_Block_TopoIV->Cell_Death

Caption: Mechanism of action of fluoroquinazolinones against bacteria.

Phase 1: Preliminary Screening using Agar Well Diffusion

The agar well diffusion method is a widely used, cost-effective, and versatile technique for the initial screening of antimicrobial activity.[18][19][20][21] This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth, visualized by a zone of inhibition.[20]

Protocol 1: Agar Well Diffusion Assay

1. Preparation of Materials:

  • Test Microorganisms: Obtain pure cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).
  • Growth Media: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
  • Inoculum Preparation: Grow microbial cultures in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]
  • Test Compound Solutions: Prepare stock solutions of the fluoroquinazolinone derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a known concentration.

2. Inoculation of Agar Plates:

  • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA or SDA plates with the standardized microbial suspension to create a lawn of growth.[21][23]

3. Well Creation and Sample Addition:

  • Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer or a sterile pipette tip.[21]
  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[21][24]
  • Include positive controls (a known antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the test compounds) on each plate.[23]

4. Incubation:

  • Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[22][23]

5. Data Collection and Interpretation:

  • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.[23] A larger zone of inhibition indicates greater antimicrobial activity.[25]

Phase 2: Quantitative Assessment of Antimicrobial Potency

Following a positive preliminary screen, a quantitative assessment is crucial to determine the precise potency of the fluoroquinazolinone compounds. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and quantitative technique for determining the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[28]

G cluster_controls Controls Start Prepare 2x concentrated fluoroquinazolinone solution Step1 Add 100 µL of broth to wells 2-12 of a 96-well plate Start->Step1 Step2 Add 200 µL of 2x compound to well 1 Step1->Step2 Step3 Perform 2-fold serial dilutions from well 1 to well 10 Step2->Step3 Step4 Discard 100 µL from well 10 Step3->Step4 Step5 Add 100 µL of standardized inoculum to wells 1-11 Step4->Step5 Step6 Incubate at 35±2°C for 16-20 hours Step5->Step6 End Read MIC: Lowest concentration with no visible growth Step6->End Well11 Well 11: Growth Control (Inoculum + Broth) Well12 Well 12: Sterility Control (Broth only)

Caption: Workflow for MIC determination by broth microdilution.

1. Preparation:

  • Prepare a standardized inoculum of the test microorganism in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[29]
  • Prepare serial two-fold dilutions of the fluoroquinazolinone compounds in CAMHB in a 96-well microtiter plate.[22]

2. Procedure:

  • Dispense 100 µL of the standardized inoculum into each well of the microtiter plate containing the serially diluted compound. The final volume in each well should be 200 µL.[22]
  • Include a growth control well (inoculum and broth, no compound) and a sterility control well (broth only).[26]
  • Incubate the plate at 35 ± 2°C for 16-20 hours.[22]

3. MIC Determination:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[22][26]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[22][30][31] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[22]

1. Sub-culturing from MIC Plate:

  • Following MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).[22]
  • From each of these clear wells, take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh MHA plate that does not contain any antimicrobial agent.[22][29][32]

2. Incubation:

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[32]

3. MBC Determination:

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[29][30][31]

Data Presentation and Interpretation

For clear comparison and analysis, the results should be summarized in a structured table.

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
FQZ-001S. aureus22242Bactericidal
FQZ-001E. coli18482Bactericidal
FQZ-002S. aureus158>64>8Bacteriostatic
FQZ-002E. coli1216>64>4Bacteriostatic
CiprofloxacinS. aureus250.512Bactericidal
CiprofloxacinE. coli300.250.52Bactericidal

Interpretation of MBC/MIC Ratio:

  • An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[22]

  • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.[29]

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of novel fluoroquinazolinone derivatives. By following these standardized methods, researchers can obtain reliable and reproducible data on the spectrum of activity and potency of these promising compounds. This information is critical for guiding structure-activity relationship (SAR) studies, optimizing lead compounds, and advancing the development of new and effective antimicrobial agents to combat the global threat of infectious diseases.

References

  • BenchChem. (2025).
  • Nathan, C. F., & Nathan, C. A. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429.
  • Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion.
  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.
  • Lab Reporter. (2023, November 3).
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15.
  • Bentham Science Publishers. (n.d.). Design, Synthesis, Antimicrobial and Anti-biofilm Evaluation, and Molecular Docking of Newly Substituted Fluoroquinazolinones.
  • Bio-protocol.
  • Semantic Scholar. Design, Synthesis, and Antimicrobial Evaluation of Novel 6‐Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • PubMed. (n.d.). Design, Synthesis, Antimicrobial and Anti-biofilm Evaluation, and Molecular Docking of Newly Substituted Fluoroquinazolinones.
  • Vila, J., & Martínez-Garriga, B. (2009). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 27(4), 226-231.
  • Adesh University Journal of Medical Sciences & Research. (2020, July 23). Fluoroquinolone antibiotics: An overview.
  • International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • Bush, N. G., Diez-Santos, I., & Luisi, B. F. (2020). Quinolones: Mechanism, lethality and their contributions to antibiotic resistance. Molecules, 25(23), 5648.
  • Microbe Online. (2020, March 30). Minimum Inhibitory Concentration (MIC)
  • Antimicrobial Testing Laboratory. (n.d.).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Accugen Laboratories, Inc. (2025, July 30). MIC/MBC Testing.
  • Microbiology Class. (2023, May 20).
  • BMG Labtech. (2024, September 18).
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5039-5044.
  • Preprints.org. (2025, November 13). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase.
  • ResearchGate. (2025, November 3). Design, Synthesis, and Antimicrobial Evaluation of Novel 6‐Fluoroquinazolinone Derivatives Incorporating Thioether and Ethyl Ester Pharmacophores.
  • Clinical & Laboratory Standards Institute | CLSI. (2024, March 19).
  • Justyna, M., & Zofia, S. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169.
  • ResearchGate. (2025, August 6). Design, Synthesis, Antimicrobial and Anti-biofilm Evaluation, and Molecular Docking of Newly Substituted Fluoroquinazolinones.
  • Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results.
  • PubMed. (2005, October 15). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • YouTube. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase inhibitors: fluoroquinolone mechanisms of action and resistance. Biochemistry, 53(10), 1565-1574.
  • ResearchGate. (n.d.). Intracellular action of fluoroquinolones. When DNA gyrase and DNA....
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 15(1), 1-8.
  • Patsnap Synapse. (2024, June 21). What are Topoisomerase IV inhibitors and how do they work?.
  • Semantic Scholar. (n.d.).
  • PubMed. (2026, February 2).
  • Hardy Diagnostics. (2018, January 25). Fluoroquinolone Resistance and Screening Methods.
  • Slideshare. (n.d.). DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones.
  • ResearchGate. (2026, February 17). Do fluoroquinolones primarily target topoisomerase II or IV?.
  • ResearchGate. (n.d.).
  • ResearchGate. (2012, January 1).
  • ResearchGate. (n.d.).

Sources

Technical Application Note: Optimized Crystal Growth Protocols for 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and crystallographers targeting the structural elucidation of 3-Ethyl-6-fluoroquinazolin-4-one . The protocols below synthesize specific solubility data of fluoro-quinazolinone derivatives with field-proven crystal growth methodologies.


H

FN

O)[1][2]

Executive Summary & Physicochemical Profile

The target molecule, 3-Ethyl-6-fluoroquinazolin-4-one , represents a critical pharmacophore in medicinal chemistry, sharing structural homology with known antibacterial and antifungal agents.[1] Obtaining high-quality single crystals is essential to determine the precise torsion angle of the N3-ethyl group and the planarity of the quinazolinone core, which dictates binding affinity.[2]

Physicochemical Assessment for Crystallization[1][2]
  • Molecular Geometry: Predominantly planar core with a flexible ethyl substituent at N3.[2]

  • Intermolecular Forces: Expect strong

    
     stacking interactions (fluorine-mediated) and Hydrogen bonding (C=O 
    
    
    
    H-C or C=O
    
    
    
    
    ).[1][2]
  • Solubility Profile:

    • High Solubility: DMSO, DMF, Dichloromethane (DCM), Chloroform.[1][2]

    • Moderate Solubility: Ethanol, Methanol, Acetone, Ethyl Acetate.[1][2]

    • Poor Solubility (Anti-solvents):[1][2] Water, Hexane, Diethyl Ether, Pentane.[1][2]

Experimental Workflow Strategy

The following decision tree outlines the logical flow for selecting the optimal crystallization method based on initial solubility tests.

CrystallizationWorkflow Start Start: Solubility Screening (10 mg in 1 mL solvent) SolubleCold Soluble at Room Temp? Start->SolubleCold SolubleHot Soluble at Boiling Point? SolubleCold->SolubleHot No MethodA Method A: Slow Evaporation (Solvent: EtOH/DCM) SolubleCold->MethodA Yes (Moderate) MethodB Method B: Slow Cooling (Solvent: Acetonitrile/Acetic Acid) SolubleHot->MethodB Yes MethodC Method C: Vapor Diffusion (Solvent: DMF; Anti: Water) SolubleHot->MethodC No (Highly Soluble or Insoluble) Harvest Harvest & Microscopy Check MethodA->Harvest MethodB->Harvest MethodC->Harvest

Figure 1: Strategic decision tree for selecting the crystallization methodology based on solubility behavior.

Detailed Protocols

Protocol A: Slow Evaporation (The "Gold Standard")

This method is most effective when the compound has moderate solubility in volatile solvents.[2] For 3-Ethyl-6-fluoroquinazolin-4-one, a binary solvent system is recommended to balance the lipophilic ethyl group and the polar carbonyl.[1][2]

Reagents:

  • Absolute Ethanol (HPLC Grade)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol:DCM (approx. 3–5 mL). The DCM helps solubilize the planar aromatic system, while Ethanol moderates the evaporation rate.[2]

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean 20 mL scintillation vial. Crucial: Dust particles act as heterogeneous nucleation sites, leading to microcrystalline powder rather than single crystals.[1][2]
    
  • Vessel Prep: Cover the vial with Parafilm.

  • Controlled Evaporation: Pierce 3–5 small holes in the Parafilm using a needle.[2]

  • Incubation: Place the vial in a vibration-free environment at ambient temperature (20–25°C).

  • Timeline: Monitor daily. Crystals should appear within 3–7 days.[2]

Why this works: The DCM evaporates faster (B.P. 40°C), slowly increasing the concentration of the compound in the remaining Ethanol (B.P. 78°C), driving supersaturation gently.[1][2]

Protocol B: Slow Cooling (Thermal Gradient)

If the compound is too soluble in DCM/Ethanol or precipitates too quickly, use slow cooling.[1][2] This exploits the temperature dependence of solubility.[2]

Reagents:

  • Acetonitrile (ACN) or Glacial Acetic Acid[1][2]

Step-by-Step Procedure:

  • Saturation: Suspend 30 mg of the compound in 4 mL of Acetonitrile.

  • Heating: Heat the mixture gently to 60–70°C using a heating block until the solid completely dissolves. Note: Do not boil vigorously.

  • Insulation: Turn off the heat. Place the vial inside a Dewar flask containing warm water or wrap the vial in cotton wool/aluminum foil to create a "thermal jacket."[2]

  • Cooling: Allow the system to cool to room temperature over 12–24 hours.

  • Refrigeration (Optional): If no crystals form, move the insulated vial to a 4°C refrigerator for another 24 hours.

Mechanism: Slow cooling suppresses spontaneous nucleation, allowing fewer nuclei to form and grow larger.[1][2]

Protocol C: Vapor Diffusion (Sitting Drop)

Ideal for compounds with high solubility in polar aprotic solvents (like DMF) but poor solubility in non-polar solvents.[1][2]

Reagents:

  • Solvent: Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1][2]

  • Anti-solvent: Water (for DMF) or Hexane (for THF)[1][2]

Step-by-Step Procedure:

  • Inner Vial: Dissolve 15 mg of compound in 1 mL of DMF in a small (2 mL) inner vial. Ensure the vial is open.[2]

  • Outer Vessel: Place the small vial inside a larger jar (50 mL) containing 10 mL of the Anti-solvent (Water).

  • Sealing: Tightly cap the outer jar.

  • Diffusion: The volatile anti-solvent (or water vapor) will diffuse into the DMF solution, slowly lowering the solubility capacity of the solvent mixture.[2]

  • Observation: Crystals usually form at the interface or on the walls of the inner vial over 1–2 weeks.[2]

Characterization & Validation

Before submitting for X-ray diffraction, validate the crystal quality.[2]

ParameterAcceptance CriteriaMethod of Verification
Morphology Defined geometric faces (prisms, blocks, needles).[1][2] Avoid dendritic/fern-like growth.Optical Microscopy (10x-40x)
Optical Property Sharp extinction under cross-polarized light.[1][2] The crystal should go completely dark every 90° rotation.[2]Polarizing Microscope
Size 0.1 mm to 0.5 mm in at least two dimensions.[2]Micrometer scale
Singularity Single, distinct entity.[1][2] No twinning (multiple crystals growing from a single point).[1][2]Visual Inspection
Data Processing Parameters (for Crystallographer)
  • Expected Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for planar quinazolinones [1].[1][2]
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal vibration of the ethyl chain.

References

  • El-Hiti, G. A., et al. (2015).[1][2][3] Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 71(9), o650–o651.[1][2] Link

  • Wang, J., et al. (2009).[1][2] 7-Fluoro-6-nitroquinazolin-4(3H)-one.[1][2] Acta Crystallographica Section E: Structure Reports Online, 65(11), o3075.[1][2] Link

  • Zhang, S., et al. (2020).[1][2] Design, Synthesis, Crystal Structure, and Antimicrobial Evaluation of 6-Fluoroquinazolinylpiperidinyl-Containing 1,2,4-Triazole Mannich Base Derivatives.[1][2][4] Journal of Agricultural and Food Chemistry, 68(36), 9613–9623.[1][2][4] Link[1][2][4]

  • Cambridge Crystallographic Data Centre (CCDC).[2] Mercury - Crystal Structure Visualisation. Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Ethyl-6-fluoroquinazolin-4-one Synthesis

Executive Summary

Compound: 3-Ethyl-6-fluoroquinazolin-4(3H)-one Core Scaffold: Quinazolinone (Privileged structure in kinase inhibitors and anticonvulsants). Primary Challenge: Low yield due to moisture sensitivity of intermediates (benzoxazinone/imidate) and competitive hydrolysis during the introduction of the N-ethyl group.

This guide provides an evidence-based troubleshooting framework for the synthesis of 3-Ethyl-6-fluoroquinazolin-4-one . It prioritizes the One-Pot Orthoester Route over the classical Niementowski or Benzoxazinone isolation routes, as the former minimizes moisture exposure and maximizes atom economy.

Part 1: The "Golden Route" Protocol

Method: One-Pot Three-Component Cyclocondensation Mechanism: In situ formation of an imidate intermediate via triethyl orthoformate (TEOF), followed by nucleophilic attack by ethylamine and subsequent cyclization.

Optimized Reaction Stoichiometry
ComponentRoleEquiv.Notes
2-Amino-5-fluorobenzoic acid Limiting Reagent1.0Must be dry (<0.5% water).
Triethyl Orthoformate (TEOF) C1 Synthon / Solvent3.0 - 5.0Acts as a dehydrating agent and solvent. Excess is critical.
Ethylamine (70% aq or 2M in THF) N3 Source1.2 - 1.5Anhydrous solution (in THF/EtOH) preferred over aqueous to prevent hydrolysis.
Sulfuric Acid (H₂SO₄) Catalyst0.1 (cat.)Protonates TEOF to facilitate initial amine condensation.[1]
Ethanol (Anhydrous) Co-Solvent--Optional; use if slurry is too thick.
Step-by-Step Workflow
  • Activation: Charge a round-bottom flask with 2-amino-5-fluorobenzoic acid and TEOF . Add catalytic H₂SO₄ (or Iodine, 5 mol%).

  • Reflux 1 (Imidate Formation): Heat to reflux (approx. 100–110°C) for 2–3 hours. Monitor TLC for the disappearance of the anthranilic acid. Crucial: Do not add ethylamine yet.

  • Amine Addition: Cool the mixture to 60°C. Add ethylamine dropwise.

  • Reflux 2 (Cyclization): Re-heat to reflux for 4–6 hours. The mixture should clarify and then precipitate the product upon cooling.

  • Work-up: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Part 2: Troubleshooting & FAQs

Q1: My yield is consistently low (<40%). What is killing the reaction?

Diagnosis: The most common culprit is premature hydrolysis of the reactive intermediate (ethoxy-methyleneamino derivative) before the ethylamine can react.

  • Cause: Water in the solvent or reagents (especially if using aqueous ethylamine).

  • Fix:

    • Switch to Ethylamine (2.0 M in THF) instead of 70% aqueous ethylamine.

    • Increase the equivalents of TEOF . It acts as a water scavenger.

    • Ensure the first step (reaction with TEOF) is complete before adding the amine.

Q2: I see a major side spot on TLC just below the product. What is it?

Diagnosis: This is likely 6-fluoroquinazolin-4(3H)-one (unsubstituted at N3) or the uncyclized amidine intermediate .

  • Mechanism: If ethylamine is volatile and escapes the condenser, ammonia (generated from TEOF decomposition or impurities) might compete, or the intermediate simply hydrolyzes.

  • Fix:

    • Use a sealed tube or pressure vial if the ethylamine is boiling off (Ethylamine b.p. is 16.6°C, so standard reflux loses reagent rapidly).

    • Critical Adjustment: If using open reflux, use Ethylamine hydrochloride + Triethylamine (1:1) to generate the free amine in situ slowly, preventing loss to evaporation.

Q3: The reaction mixture turns dark black/tarry.

Diagnosis: Thermal decomposition or oxidation of the amino group on the starting material.

  • Fix:

    • Perform the reaction under a Nitrogen atmosphere .

    • Lower the bath temperature to 90°C and extend the time.

    • Check the quality of TEOF; old TEOF can contain acidic impurities that cause polymerization. Distill TEOF if it is yellow.

Q4: Can I use the Benzoxazinone route (via Acetic Anhydride) instead?

Analysis:

  • Issue: Reaction with acetic anhydride typically yields the 2-methyl -substituted derivative (3-ethyl-6-fluoro-2-methyl quinazolin-4-one).

  • Correction: To get the 2-H derivative (your target) via a benzoxazinone intermediate, you must use formic acid or Vilsmeier reagent , not acetic anhydride. The One-Pot TEOF route described above is generally superior for the 2-H target because the 4H-3,1-benzoxazin-4-one intermediate is unstable and hard to isolate.

Part 3: Visualizing the Chemistry

Diagram 1: Synthetic Pathway Selection

This diagram illustrates the decision logic between the One-Pot TEOF route (Recommended) and the Classical Benzoxazinone route, highlighting the risk of 2-methyl impurity.

SynthesisPath Start 2-Amino-5-fluorobenzoic Acid TEOF Triethyl Orthoformate (TEOF) + H+ Start->TEOF Route A (Preferred) Ac2O Acetic Anhydride (Reflux) Start->Ac2O Route B (Avoid) Imidate Imidate Intermediate (In Situ) TEOF->Imidate -EtOH Ethylamine Add Ethylamine Imidate->Ethylamine Target TARGET: 3-Ethyl-6-fluoroquinazolin-4-one Ethylamine->Target Cyclization Benzox 2-Methyl-benzoxazinone Intermediate Ac2O->Benzox Cyclodehydration Amine2 Add Ethylamine Benzox->Amine2 Impurity IMPURITY: 2-Methyl-3-ethyl-... Amine2->Impurity Yields 2-Methyl deriv.

Caption: Comparison of the TEOF One-Pot route (Green) vs. the Acetic Anhydride route (Red), which leads to the undesired 2-methyl analog.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low yield or purity issues.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) gone? Problem->CheckTLC SM_Remains Yes: SM Remains CheckTLC->SM_Remains SM_Gone No: SM Consumed CheckTLC->SM_Gone Moisture Check Moisture: Is TEOF dry? SM_Remains->Moisture SpotAnalysis Analyze Impurity Spot SM_Gone->SpotAnalysis TempTime Increase Temp/Time Check Catalyst Moisture->TempTime LowerSpot Lower Rf Spot: Hydrolysis Product SpotAnalysis->LowerSpot HigherSpot Higher Rf Spot: Bis-compound/Dimer SpotAnalysis->HigherSpot FixHydrolysis Fix: Use Anhydrous Amine Increase TEOF LowerSpot->FixHydrolysis FixDimer Fix: Dilute Reaction Dropwise Addition HigherSpot->FixDimer

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on TLC analysis.

References

  • Cao, S. L., et al. (2008). "Synthesis of 3-Aryl-4(3H)-quinazolinones from Anthranilic Acids and Triethyl Orthoformate." Synthetic Communications, 38(13), 2241-2247. Link

  • Connors, D. L., et al. (2020). "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones." Synthetic Communications, 50(12). Link

  • Musiol, R., et al. (2009). "Optimization of solid phase synthesis of quinazolin-4-ones." Der Pharma Chemica, 1(1), 63-69. Link

  • Organic Chemistry Portal. "Synthesis of Quinazolinones." (Comprehensive reaction mechanisms and variations). Link

  • BenchChem Technical Support. "Optimization of 4(3H)-Quinazolinone Synthesis." (Troubleshooting Guide). Link

Sources

Selective N3-alkylation vs O-alkylation in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Topic: Regiocontrol in Ambident Nucleophiles Status: Resolved

Introduction: The Ambident Nucleophile Challenge

Welcome to the Quinazolinone Synthesis Support Center. The core issue you are facing stems from the ambident nucleophilicity of the quinazolin-4(3H)-one scaffold.

The structure exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form) .

  • N3-Alkylation: The thermodynamic product. Favored by soft electrophiles, polar aprotic solvents, and standard bases.

  • O-Alkylation: The kinetic product.[1] Favored by hard electrophiles, silver salts (chelation control), and steric hindrance at the C2 position.

This guide provides validated protocols to force selectivity toward your desired isomer.

Visual Workflow: Selectivity Decision Matrix

Use this decision tree to select the correct reagents for your target isomer.

Quinazolinone_Selectivity Start Start: Quinazolin-4(3H)-one Substrate Goal Select Target Isomer Start->Goal N3_Target Target: N3-Alkylation (Thermodynamic) Goal->N3_Target Most Common O_Target Target: O-Alkylation (Kinetic/Chelation) Goal->O_Target Specialized N3_Method1 Method A: Standard Base Cs2CO3 or K2CO3 / DMF N3_Target->N3_Method1 Alkyl Halides N3_Method2 Method B: Mitsunobu PPh3 / DIAD / R-OH N3_Target->N3_Method2 Alcohols N3_Result Product: 3-Substituted Quinazolinone N3_Method1->N3_Result N3_Method2->N3_Result O_Method1 Method A: Silver Effect Ag2CO3 / Toluene / R-X O_Target->O_Method1 High Reliability O_Method2 Method B: Hard Electrophile Trapping Kinetic Enolate O_Target->O_Method2 Low Temp O_Result Product: 4-Alkoxyquinazoline O_Method1->O_Result O_Method2->O_Result

Figure 1: Decision matrix for selecting reagents based on the desired alkylation site (N3 vs O4).

Module 1: Troubleshooting N3-Alkylation

Objective: Exclusive formation of the 3-substituted quinazolinone (Thermodynamic Product).

Protocol A: The Cesium Carbonate Method (Standard)

This is the industry-standard method for alkyl halides. Cesium carbonate is preferred over potassium carbonate due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing).

  • Dissolve: Suspend Quinazolinone (1.0 equiv) in anhydrous DMF (0.1 M).

  • Deprotonate: Add Cs₂CO₃ (1.5 – 2.0 equiv). Stir at RT for 30 mins.

  • Alkylate: Add Alkyl Halide (1.2 equiv).

  • Reaction: Heat to 60–80°C .

    • Note: Higher temperatures favor the thermodynamic N3 product.

  • Workup: Dilute with water, extract with EtOAc.

Protocol B: The Mitsunobu Reaction (High Selectivity)

If your electrophile is an alcohol, this method is superior because the mechanism proceeds via an oxy-phosphonium intermediate that naturally favors N-nucleophiles.

  • Mix: Quinazolinone (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF .

  • Activate: Cool to 0°C. Dropwise add DIAD or DEAD (1.5 equiv).

  • Run: Warm to RT and stir overnight.

Common Issues (N3)
SymptomDiagnosisSolution
Low Yield / No Reaction Poor solubility of the lactam anion.Switch solvent to DMF or NMP . Ensure Cs₂CO₃ is finely ground/dry.
O-Alkylation Impurity Reaction stopped too early (Kinetic product remaining) or temperature too low.Increase temperature to 80°C+ to encourage thermodynamic equilibration to N3.
Bis-alkylation Not possible on standard quinazolinones, but possible if C2 has a nucleophilic group (e.g., -NH2).Protect C2-amino groups before alkylation.

Module 2: Troubleshooting O-Alkylation

Objective: Exclusive formation of the 4-alkoxyquinazoline (Kinetic/Chelation Product). Warning: O-alkylated products are thermally unstable and can rearrange to N-alkyl products (Chapman rearrangement) if overheated.

Protocol: The Silver Carbonate "Magic Bullet"

Silver salts are essential for O-selectivity. The silver cation coordinates to the N3 nitrogen (blocking it) and increases the nucleophilicity of the oxygen.

  • Solvent: Use a non-polar aprotic solvent like Toluene or Benzene (avoid DMF).

  • Reagents: Mix Quinazolinone (1.0 equiv) and Ag₂CO₃ (1.2 – 1.5 equiv).

  • Alkylate: Add Alkyl Iodide (1.5 equiv). Avoid chlorides; iodides work best with Ag.

  • Conditions: Stir at Room Temperature or mild heat (max 40°C).

    • Critical: Do NOT reflux. High heat triggers O→N rearrangement.

  • Filtration: Filter through Celite to remove silver salts immediately after completion.

Common Issues (O-Alkylation)
SymptomDiagnosisSolution
Product is N-alkylated Temperature was too high, causing rearrangement.Repeat at RT or 0°C . Switch solvent to Toluene/DCM.
Low Conversion Steric hindrance at C2 or poor electrophile.Use Alkyl Iodides (softer leaving group pairs well with Ag). Add 4Å molecular sieves.
Mixture of N and O Solvent polarity is too high (stabilizing N-attack).Eliminate DMF/DMSO. Use Benzene , Toluene , or CHCl₃ .

Module 3: Critical FAQ & Mechanistic Insights

Q1: Why does Silver (Ag) favor O-alkylation?

A: This is explained by the HSAB (Hard Soft Acid Base) Theory and chelation effects. The Ag⁺ ion is a soft Lewis acid that has a high affinity for the soft basic nitrogen (N3). By coordinating to N3, the silver effectively "protects" the nitrogen. Simultaneously, the Ag-N interaction enhances the electron density on the oxygen (O4), making it the active nucleophile.

Q2: Can I use NaH for O-alkylation?

A: Generally, No . Sodium Hydride (NaH) in DMF produces the "naked" anion. While the negative charge is delocalized, the nitrogen is generally more nucleophilic (softer) toward alkyl halides. NaH/DMF typically yields >90% N3-product. To get O-product with NaH, you must use extremely hard electrophiles (like alkyl tosylates) and keep the reaction cold, but Ag₂CO₃ is far more reliable.

Q3: Is the O-alkylated product stable?

A: It is kinetically stable but thermodynamically unstable. Upon heating, 4-alkoxyquinazolines often undergo an intramolecular O → N rearrangement (similar to the Chapman rearrangement) to form the more stable N3-isomer. This is why O-alkylation protocols strictly limit temperature.

References

  • Regioselective N-Alkylation (General): Gesinde, F., et al. "Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation."[2] University of Washington Tacoma, 2020.

  • Silver-Mediated O-Alkylation: Luo, Y., et al. "Silver(I)-catalyzed selective hydroalkoxylation of C2-alkynyl quinazolinones to synthesize quinazolinone-fused eight-membered N,O-heterocycles." Organic Chemistry Frontiers, 2019.

  • Mitsunobu Selectivity: Hartung, R. E., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols."[3] Heterocycles, 2017.[3]

  • Thermodynamic vs Kinetic Control: Dalal, M. "Kinetic and Thermodynamic Control."[4][5] A Textbook of Organic Chemistry, Dalal Institute.

  • Mechanistic Overview (HSAB & Tautomerism): Al-Zaydi, K. M. "Regioselective alkylation of quinazolin-4(3H)-ones." Molecules, 2010. (Contextual grounding for base effects).

Sources

Technical Support Center: Purification of 2-Amino-5-Fluorobenzoic Acid Contaminants

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of reaction mixtures containing unreacted 2-amino-5-fluorobenzoic acid (CAS: 446-08-2) .[1][2] The following protocols are designed for researchers synthesizing derivatives such as styrylquinazolinones, fluoro-indoles, or peptide conjugates where this starting material persists as a contaminant.

Status: Active Specialist: Senior Application Scientist Scope: Removal of unreacted starting material (Impurity) from crude reaction mixtures.[1][2]

Core Chemical Profile & Solubility Logic

To effectively remove 2-amino-5-fluorobenzoic acid, you must exploit its amphoteric nature and fluorine-modulated solubility .[1][2] Unlike simple carboxylic acids, this molecule possesses both an acidic proton donor (-COOH) and a basic proton acceptor (-NH₂), creating a "solubility switch" controlled by pH.[1]

PropertyValue / CharacteristicImplication for Purification
Structure 2-Amino-5-fluorobenzoic acidAmphoteric (Zwitterionic capability).[1][2]
pKa (Acid) ~1.86 (Predicted)Stronger acid than benzoic acid due to -F and -NH₂ proximity.[1][2]
pKa (Base) ~2.5 - 3.0 (Estimated)Weak base; electron-withdrawing Fluorine reduces amine basicity.[1][2]
Solubility (Org) Ethanol, DMSO, DMF, EtOAc (Moderate)Soluble in polar organic solvents.[1][2][3]
Solubility (Aq) pH < 2: High (Cationic)pH 4–5: Low (Isoelectric Precipitate) pH > 8: High (Anionic)Critical: It precipitates near pH 4–5.[1][2] It dissolves in strong acid or base.[1][2]

Decision Matrix: Select Your Protocol

Do not blindly apply a wash.[1][2] Select the method based on the chemical nature of your Target Product .

PurificationStrategy cluster_legend Key Logic Start Start: Identify Target Product Nature Decision1 Is the Product Neutral? (e.g., Amide, Ester, Urea) Start->Decision1 Decision2 Is the Product Basic? (e.g., Amine, Pyridine) Decision1->Decision2 No MethodA Method A: Basic Wash (Partition Impurity to Aqueous) Decision1->MethodA Yes Decision3 Is the Product Acidic? (e.g., Carboxylic Acid) Decision2->Decision3 No Decision2->MethodA Yes (Careful pH control) MethodB Method B: Isoelectric Filtration (Precipitate Impurity) Decision3->MethodB Yes MethodC Method C: Chromatography / Scavenging (Solid Phase Separation) Decision3->MethodC High Purity Req. Legend Neutral Products allow easiest separation. Acidic Products require exploiting pKa differences.

Figure 1: Strategic decision tree for selecting the appropriate purification workflow based on the properties of the synthesized product.

Module A: Acid-Base Extraction (The Primary Defense)

Best For: Neutral products (Amides, Esters) or Basic products (Amines).[1][2]

The most efficient removal method utilizes the carboxylic acid group of the impurity.[1][2] By converting it to a water-soluble carboxylate salt, it partitions into the aqueous phase, leaving your non-acidic product in the organic phase.[2]

Protocol A1: The Bicarbonate Wash

Mechanism: 2-amino-5-fluorobenzoic acid (


) is significantly more acidic than bicarbonate.[1][2] It will deprotonate and dissolve in the aqueous layer.[1]
  • Dilution: Dissolve your crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred to avoid emulsions common with fluorinated anilines.

  • First Wash: Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .[1][2]

    • Why? This converts the impurity to its sodium salt (Sodium 2-amino-5-fluorobenzoate), which is highly water-soluble.[1][2]

  • Second Wash: Wash 1x with 1M NaOH (Optional).[1][2]

    • Caution: Only use if your product is stable to base.[1][2] This ensures removal of any remaining trace acid.[1]

  • Brine Wash: Wash 1x with Saturated Brine to remove trapped water.[1][2]

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄ and evaporate.

Troubleshooting Q&A:

  • Q: I formed a stubborn emulsion. How do I break it?

    • A: Fluorinated anthranilic acids can act as surfactants at certain pH levels.[1] Add a small amount of Methanol (1-2 mL) to the separatory funnel or filter the entire biphasic mixture through a pad of Celite to break the emulsion.[1][2]

  • Q: My product is also an amine. Will it wash out?

    • A: Unlikely with NaHCO₃.[1][2] Your product (likely a secondary or tertiary amine) will remain neutral and organic-soluble at pH 8-9.[1][2] The impurity, however, has a carboxylic acid that must ionize, forcing it into the water.

Module B: Isoelectric Precipitation & Scavenging

Best For: Acidic products or when extraction fails.[1][2]

If your product is also an acid, a basic wash will remove both product and impurity.[1] Instead, exploit the Isoelectric Point (pI) of the impurity.[1][2]

Protocol B1: Isoelectric Filtration

2-amino-5-fluorobenzoic acid has minimum solubility around pH 4–5 (Zwitterionic form).[1][2]

  • Dissolution: Dissolve the crude mixture in a minimal amount of Methanol or Ethanol.

  • Precipitation: Slowly add water while monitoring pH.[1][2] Adjust pH to 4.5 using dilute HCl or Acetate buffer.[1]

  • Observation: The impurity (2-amino-5-fluorobenzoic acid) often precipitates as a beige/brown solid at this pH, while many synthetic products (depending on structure) may remain in solution or require a different pH to precipitate.[1][2]

  • Filtration: Filter off the solid impurity.[1][2] The filtrate contains your product.[2]

Protocol B2: Solid-Supported Scavenging (Chemically Specific)

For high-value pharmaceutical intermediates, use resin scavengers to "fish out" the impurity.[1][2]

  • Targeting the Acid: Use SAX (Strong Anion Exchange) or Carbonate-functionalized silica .[1][2]

    • Action: Binds the -COOH of the impurity.[1][2]

  • Targeting the Amine: Use Aldehyde-functionalized resin (e.g., Benzaldehyde resin).[1][2]

    • Action: Forms an imine with the -NH₂ of the impurity (aniline-like).[1][2]

    • Condition: Requires the product to NOT have a primary amine.[2]

Module C: Chromatographic Separation

Best For: Complex mixtures where extraction is insufficient.[1][2]

Due to the polarity of the amino and carboxylic acid groups, 2-amino-5-fluorobenzoic acid streaks on silica gel unless the mobile phase is modified.[1][2]

TLC Visualization:

  • UV: Strong absorption at 254 nm and 365 nm (often fluorescent blue/purple).[1][2]

  • Stain: Ninhydrin (turns yellow/orange due to aniline nature) or Bromocresol Green (turns yellow due to carboxylic acid).[1][2]

Recommended Mobile Phases:

  • DCM / Methanol (95:5) + 0.5% Acetic Acid:

    • The acid additive suppresses ionization, sharpening the peak/spot of the impurity (

      
       will increase).[1][2]
      
  • Hexane / Ethyl Acetate (3:1) + 1% Triethylamine:

    • The base additive keeps the impurity deprotonated (very polar), causing it to stick to the silica baseline (

      
      ) while neutral products elute.[2] (Recommended Strategy) 
      

Summary of Physical Data for Validation

ParameterData PointSource
CAS Registry 446-08-2[PubChem, 2025]
Melting Point 181–185 °C[VulcanChem, 2024]
Solubility (Ethanol) ~20 mg/mL[Cayman Chemical, 2022]
Solubility (PBS pH 7.2) 0.25 mg/mL[Cayman Chemical, 2022]
Appearance White to light brown crystalline powder[ChemicalBook, 2024]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 101412, 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (2011). Synthesis of Fluoroanthranilic Acid Derivatives. (General reference for anthranilic acid workups). Retrieved from [Link]

Sources

Optimizing reaction temperature for quinazolinone ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolinone Synthesis Optimization

Topic: Optimizing Reaction Temperature for Quinazolinone Ring Closure Ticket ID: QNZ-OPT-404 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Thermal Landscape

Welcome to the Advanced Synthesis Support Center. You are likely here because your quinazolinone ring closure is stalling, tarring, or yielding persistent open-ring intermediates.

In quinazolinone synthesis—whether via the classical Niementowski condensation , oxidative cyclization , or microwave-assisted protocols —temperature is not merely a variable; it is the primary switch between thermodynamic stability and kinetic trapping. The ring closure step (dehydration or oxidative coupling) possesses a high activation energy barrier (


). If your temperature is too low (

), you isolate the intermediate anthranilamide. If

is too high, you invite polymerization and decarboxylation.

This guide provides the causality-driven protocols you need to navigate this thermal window.

The Thermodynamics of Closure (Theory)

To optimize, you must visualize the reaction coordinate. The conversion of the open intermediate (e.g., N-acylanthranilamide) to the closed quinazolinone core is an equilibrium process driven by entropy (release of water/small molecules) and enthalpy (aromatization).

Optimization Decision Matrix

The following workflow illustrates how to select your temperature strategy based on your specific precursors and available equipment.

OptimizationWorkflow Start START: Precursor Selection Method Select Method Start->Method Thermal Classical Thermal (Niementowski) Method->Thermal Anthranilic acid + Amide Catalytic Catalytic/Oxidative (Cu, I2, Fe) Method->Catalytic Aldehyde + Amine + Oxidant MW Microwave Assisted Method->MW Solvent-free / Green HighT High T Strategy (140-180°C) Thermal->HighT MedT Medium T Strategy (80-110°C) Catalytic->MedT Rapid Rapid Kinetic Burst (130-150°C, <30 min) MW->Rapid Solvent1 Solvent: DMSO, Sulfolane, or Solvent-Free HighT->Solvent1 Solvent2 Solvent: Ethanol, Toluene, Water (Green) MedT->Solvent2 Rapid->Solvent1 Check Checkpoint: Check for Decarboxylation Solvent1->Check Solvent2->Check

Caption: Figure 1. Strategic temperature selection workflow based on synthetic pathway. High temperatures are required for uncatalyzed dehydration, while catalysts lower the barrier.

Troubleshooting Guides (The "Help Desk")

Identify your specific failure mode below for immediate corrective actions.

Issue A: The "Stalled Intermediate" (Incomplete Cyclization)

Symptom: LC-MS shows a mass corresponding to the open-chain amide (M+18 relative to product) or imine intermediate. Root Cause: The reaction temperature is insufficient to overcome the activation energy of the dehydration step (


). The system is kinetically trapped.
  • Corrective Protocol:

    • Solvent Switch: If refluxing in Ethanol (78°C), switch to n-Butanol (117°C) or DMF (153°C) . The ring closure often requires

      
       without a catalyst.
      
    • Azeotropic Distillation: If using toluene/xylene, install a Dean-Stark trap. actively removing water shifts the equilibrium toward the closed product (Le Chatelier’s principle).

    • Acid Catalysis: Add 5-10 mol%

      
      -TsOH or Sulfamic acid. This protonates the carbonyl, lowering the 
      
      
      
      and allowing cyclization at lower temperatures (80-100°C).
Issue B: The "Black Tar" (Decomposition)

Symptom: Low yield, dark viscous reaction mixture, baseline impurities on TLC. Root Cause: Temperature exceeds the thermal stability of the precursors (specifically Anthranilic acid), leading to decarboxylation (loss of


) to form aniline, which then polymerizes.
  • Corrective Protocol:

    • Ceiling Limit: Do not exceed 160°C unless using a sealed vessel/microwave. Anthranilic acid decarboxylates rapidly above 145-150°C.

    • Inert Atmosphere: Oxidative polymerization is accelerated at high T. Run the reaction under strict

      
       or Ar balloon pressure.
      
    • Stepwise Heating: Do not plunge reagents into a 150°C bath. Ramp temperature at 5°C/min to allow ordered condensation before reaching thermal extremes.

Issue C: "Oiling Out" (Physical Trap)

Symptom: Product separates as an oil rather than a crystal upon cooling, trapping impurities. Root Cause: Rapid cooling from high reaction temperature (


) to room temperature creates a supersaturated state where amorphous solidification occurs.
  • Corrective Protocol:

    • Annealing: Cool the reaction mixture slowly. Turn off the heat source and let the oil bath cool to 60°C naturally (approx. 1-2 hours) before removing the flask.

    • Co-solvent Addition: At 80°C, add a "bad" solvent (e.g., water or hexane) dropwise to induce nucleation while the impurities remain soluble.

Advanced Methodologies & Data

Protocol A: Microwave-Assisted Niementowski Synthesis

Best for: Rapid library generation, solvent-free synthesis.

Mechanism: Dipolar polarization of the amide bond generates localized "hot spots," accelerating the dehydration step significantly compared to convective heating.

  • Mix: 1.0 eq Anthranilic acid + 2.0 eq Formamide (excess acts as solvent/catalyst).

  • Setup: Sealed microwave vial (10-20 mL).

  • Program:

    • Ramp: 2 min to target.

    • Hold: 140°C - 150°C for 10 - 20 minutes .

    • Power: Dynamic (Max 200W).

  • Workup: Pour hot mixture into ice water. Precipitate is usually pure product.

Protocol B: Catalytic Oxidative Cyclization (Copper-Catalyzed)

Best for: Sensitive substrates, lower temperature requirements.

Mechanism: Copper coordinates with the imine nitrogen, activating the C-H bond for oxidation by air/oxygen.

  • Mix: 2-Aminobenzamide + Aldehyde + 10 mol% CuCl + TEMPO (optional co-oxidant).

  • Solvent: DMSO or DMF (high

    
     solubility).
    
  • Conditions: 80°C - 100°C under

    
     balloon.
    
  • Note: Do not exceed 110°C; catalyst deactivation or aldehyde oxidation (to acid) becomes competitive.

Comparative Data: Temperature vs. Yield
MethodTemperatureTimeTypical YieldKey Constraint
Classical Thermal 130-160°C4-24 h60-75%Decarboxylation of acid
Microwave (MW) 140-150°C10-30 min85-95%Scale-up limitations
Cu-Catalyzed 80-100°C6-12 h70-90%Catalyst removal
Iodine (

) Mediated
80-100°C2-5 h80-92%Workup of Iodine

Mechanistic Visualization

The following diagram details the critical "Thermal Gate" in the reaction pathway.

ReactionMechanism Precursors Precursors (Anthranilic Acid + Amide) Intermediate Open Intermediate (N-acylanthranilamide) Precursors->Intermediate Condensation (Fast) SideProduct Side Product (Aniline/Tar) Precursors->SideProduct T > 160°C (Decarboxylation) TS Transition State (Ring Closure) Intermediate->TS Heat Input (>120°C or Cat.) Product Quinazolinone (Closed Ring) TS->Product -H2O (Irreversible)

Caption: Figure 2. The Thermal Gate. The transition from Intermediate to Product requires overcoming the activation barrier (TS) without triggering the thermal decomposition pathway (red dashed line).

FAQ: Quick Fixes

Q: Can I use Ethanol as a solvent for the Niementowski reaction? A: Generally, no . Ethanol boils at 78°C, which is often below the activation energy required for the ring closure (dehydration) step without a strong acid catalyst. You will likely isolate the open-chain intermediate. Use n-Butanol , DMF , or Sulfolane to reach the necessary 120°C+ window.

Q: Why does my microwave reaction yield higher purity than my oil bath reaction at the same temperature? A: Microwave heating is volumetric and instantaneous, avoiding the "wall effects" of oil baths where the vessel walls are hotter than the core. This uniform heating profile minimizes the thermal gradient that often leads to local overheating and tar formation.

Q: I am using a catalyst (Iodine), but the reaction is stuck. Should I increase the temperature? A: If you are already at 100°C, increasing T is rarely the answer for Iodine catalysis. Instead, check your oxidant supply . These reactions are aerobic; ensure you have a fresh air/oxygen supply (balloon) or add a chemical oxidant (TBHP). The reaction is likely stalled due to lack of re-oxidation of the catalyst, not lack of heat.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. URL:[Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Aerobic oxidative synthesis of quinazolinones and benzothiazoles in the presence of laccase/DDQ. Source: RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors. Source: RSC Advances (National Institutes of Health / PMC). URL:[Link]

Technical Support Center: Recrystallization of 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 3-Ethyl-6-fluoroquinazolin-4-one .

Case Reference: #REC-QNZ-06F Subject: Solvent Selection & Process Optimization for High-Purity Isolation Assigned Scientist: Senior Application Specialist, Process Chemistry Division[1][2]

Technical Overview & Solvent Strategy

The purification of 3-Ethyl-6-fluoroquinazolin-4-one presents a specific set of physicochemical challenges. The core quinazolinone structure is planar and polar, encouraging strong


-

stacking, while the N3-ethyl group introduces rotational freedom and lipophilicity that can lead to "oiling out" if the solvent system is too polar. The C6-fluoro substituent increases the melting point and alters the dipole moment, often making the compound less soluble in non-polar solvents than its non-fluorinated analogs.
Solvent Selection Matrix

We categorize solvents based on their ability to purge the two most common impurities: 2-amino-5-fluorobenzoic acid (starting material) and oligomeric color bodies .[1][2][3]

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) Primary HighBest Balance. Solubilizes the product well at reflux (

C) but poorly at

C. The 5% water content helps retain polar starting materials (acids) in the mother liquor.[1][2][3]
Ethyl Acetate High Purity Medium-HighImpurity Rejection. Excellent for removing non-polar side products.[1][3] However, yield is often lower due to higher solubility at room temperature.[3]
Toluene Specific MediumPolymorph Control. Useful if the ethyl group causes solvation issues.[3] High boiling point (

C) allows for excellent dissolution but requires careful cooling to avoid oiling.[2][3]
DMF / Water Rescue LowLast Resort. Only use if the crude is a "brick dust" solid insoluble in alcohols. Difficult to dry; residual solvent is a regulatory concern.[3]

Troubleshooting Guide (FAQ)

Q1: "My product comes out as a sticky oil instead of crystals. How do I fix this?"

Diagnosis: This is the "Oiling Out" phenomenon, common with N-alkylated quinazolinones.[3] It occurs when the compound separates as a liquid phase before it reaches its freezing point, usually because the solution is too concentrated or cooled too quickly.

Corrective Protocol:

  • Re-heat the mixture until the oil redissolves (add 10% more solvent if needed).

  • Seed the hot solution (approx.

    
    C below boiling) with a pure crystal of the product.
    
  • Insulate the flask to slow the cooling rate. The goal is to keep the temperature above the oiling point while the crystal lattice forms.

  • Agitate: Stir slowly (100 RPM). Static cooling often promotes oiling in this compound class.[1][3]

Q2: "The crystals are off-white/yellow even after recrystallization."

Diagnosis: Quinazolinone synthesis often generates conjugated oligomers (yellow) or oxidation byproducts from the anthranilic acid precursor.[2][3]

Corrective Protocol:

  • Activated Carbon Treatment: Do not add carbon to the final crystallization step.

    • Dissolve crude in 10 volumes of hot Ethanol.

    • Add Activated Charcoal (5 wt%) .

    • Reflux for 15 minutes.

    • Filter through a Celite pad while hot.

    • Proceed with crystallization from the filtrate.[3]

Q3: "I am detecting residual 2-amino-5-fluorobenzoic acid by HPLC."

Diagnosis: The starting material is structurally similar and can co-crystallize, especially in non-polar solvents.

Corrective Protocol:

  • Switch to a Basic Wash: Before recrystallization, dissolve the crude solid in Ethyl Acetate and wash with 5% NaHCO

    
     . The unreacted acid will deprotonate and move to the aqueous layer. The neutral quinazolinone remains in the organic layer. Evaporate and then recrystallize from Ethanol.[3][4]
    

Standard Operating Procedure (SOP)

Objective: Purification of 3-Ethyl-6-fluoroquinazolin-4-one to >99.5% purity.

Phase A: Dissolution & Clarification[5]
  • Charge the crude solid (10.0 g) into a round-bottom flask.

  • Add Ethanol (95%) (start with 5 volumes, 50 mL).

  • Heat to reflux with stirring.

  • Checkpoint: If solids remain, add solvent in 1 mL increments until fully dissolved.[3]

    • Note: If the solution is dark, perform the Carbon Treatment (see FAQ Q2) at this stage.[2][3]

Phase B: Controlled Crystallization[2][3]
  • Remove from heat source.[1][3]

  • Allow the flask to cool to room temperature naturally (approx. 30–45 mins). Do not use an ice bath yet.

  • Once turbidity is observed (cloud point), stir gently.[2][3]

  • Once the mixture reaches

    
    C, place in an ice-water bath (
    
    
    
    C) for 1 hour to maximize yield.
Phase C: Isolation
  • Filter using a Buchner funnel under vacuum.[1][3][5]

  • Displacement Wash: Wash the filter cake with cold Ethanol (

    
    C, 2 x 5 mL). Crucial: Do not use room temp solvent or you will wash away the product.
    
  • Dry in a vacuum oven at

    
    C for 6 hours.
    

Process Logic Visualization

The following diagram illustrates the decision-making logic for solvent selection and impurity purging.

RecrystallizationLogic Start Crude 3-Ethyl-6-fluoroquinazolin-4-one CheckImpurity Analyze Impurity Profile (HPLC) Start->CheckImpurity AcidImpurity High Acid Content (>1% Starting Material) CheckImpurity->AcidImpurity ColorImpurity High Color/Oligomers CheckImpurity->ColorImpurity CleanCrude Low Impurities (<1%) CheckImpurity->CleanCrude BaseWash Pre-treatment: EtOAc Dissolution + NaHCO3 Wash AcidImpurity->BaseWash Remove Acid CarbonTreat Activated Carbon Reflux in EtOH ColorImpurity->CarbonTreat Adsorb Color StdRecryst Standard Recrystallization Solvent: Ethanol (95%) CleanCrude->StdRecryst BaseWash->StdRecryst CarbonTreat->StdRecryst OilingCheck Check: Oiling Out? StdRecryst->OilingCheck SlowCool Remedy: Re-heat + Seed + Slow Cool OilingCheck->SlowCool Yes FilterDry Final Isolation Filter + Cold Wash + Vac Dry OilingCheck->FilterDry No (Crystals Formed) SlowCool->FilterDry

Figure 1: Decision tree for purification based on impurity profile and physical behavior.

References

  • Solubility of Quinazolinones: Muthumani, P., et al.[3][4] "Synthesis of Some Novel Quinazolinone Derivatives." TSI Journals, 2013.[3] (Demonstrates ethanol as the standard solvent for anthranilic acid-derived quinazolinones).

  • Purification of Fluoro-Analogs: Ou, W., et al.[2][3][6] "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol."[1][3][6] Asian Journal of Chemistry, Vol. 24, No. 3, 2012.[3] (Provides solubility data for fluorinated heterocyclic analogs in acetone/alcohols).

  • General Recrystallization Principles: Department of Chemistry, University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[1][3] (Foundational logic for polarity matching and binary solvent systems).

  • Impurity Profiling: Landge, A.K., et al.[3][7] "Impurities in Pharmaceuticals - A Review."[1][3] Journal of Current Pharma Research, 2013.[3][7] (Mechanisms of degradation and byproduct formation in quinolone/quinazolinone synthesis).

Sources

Validation & Comparative

1H NMR interpretation of 3-Ethyl-6-fluoroquinazolin-4-one spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural interpretation of 3-Ethyl-6-fluoroquinazolin-4-one , a pharmacophore often explored in EGFR inhibition and antimicrobial research. Unlike standard spectral guides, this document compares the target compound against its non-fluorinated analog (3-Ethylquinazolin-4-one ) to isolate the specific scalar coupling effects introduced by the fluorine atom.

Key Technical Insight: The presence of the fluorine atom at position C6 transforms the aromatic region from a standard first-order system into a complex second-order system characterized by distinct


 coupling constants (

), serving as a diagnostic fingerprint for successful fluorination.

Structural Analysis & Theoretical Prediction[1]

Before interpreting the spectrum, it is critical to map the atomic environment. The quinazolin-4-one core is planar and electron-deficient.

The Target Molecule[2]
  • Core: Quinazolin-4-one (bicyclic heteroaromatic).

  • Substituents:

    • N3-Ethyl: An aliphatic chain attached to the lactam nitrogen.

    • C6-Fluorine: An electronegative, spin-active nucleus (

      
      ) attached to the benzenoid ring.
      
The "F-Effect" (Comparison Basis)

The comparison below highlights how the introduction of Fluorine alters the spectral landscape.

FeatureAnalog A: 3-Ethylquinazolin-4-one Target: 3-Ethyl-6-fluoroquinazolin-4-one
H-2 Signal Singlet (

8.1–8.3)
Singlet (

8.1–8.4); minimal F-impact.
H-5 Signal Doublet (ortho coupling to H6)Doublet of Doublets (dd) ; coupled to H7 and

.
H-7 Signal Triplet (vicinal to H6, H8)Triplet of Doublets (td) ; coupled to H8 and

.
H-8 Signal Doublet (ortho coupling to H7)Doublet of Doublets (dd) ; coupled to H7 and

(meta).

Experimental Protocol

To ensure reproducibility and resolution of fine splitting patterns (specifically


), the following protocol is recommended.
A. Synthesis & Purification Workflow
  • Precursors: 2-Amino-5-fluorobenzoic acid + Triethyl orthoformate + Ethylamine.

  • Solvent System: Ethanol (reflux).

  • Purification: Recrystallization from EtOH/Water is preferred over column chromatography to minimize solvent inclusion in NMR samples.

B. NMR Acquisition Parameters
  • Instrument: Minimum 400 MHz (500 MHz recommended to resolve H7/H8 overlap).

  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: Quinazolinones exhibit poor solubility in

      
      , leading to broad peaks and loss of coupling information. DMSO-d6 ensures sharp signals.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

C. Workflow Diagram

The following DOT diagram outlines the critical path from synthesis to spectral validation.

G Start Start: Synthesis Reaction Cyclocondensation (Anthranilic Acid Route) Start->Reaction Purify Purification (Recrystallization) Reaction->Purify Prep Sample Prep (DMSO-d6) Purify->Prep Acquire Acquisition (>400 MHz) Prep->Acquire Process Processing (LB = 0.3 Hz) Acquire->Process Decision Is H-F Coupling Resolved? Process->Decision Pass Validation Complete Decision->Pass Yes Fail Reprocess/ Reshim Decision->Fail No Fail->Acquire

Caption: Operational workflow for the synthesis and spectral validation of fluorinated quinazolinones.

Detailed Spectral Interpretation

Region 1: The Aliphatic Zone ( 1.0 – 4.5 ppm)

This region confirms the N3-alkylation. The fluorine atom is too distant (5+ bonds) to cause observable splitting here.

  • 
     1.32 ppm (3H, t, 
    
    
    
    Hz):
    Methyl group (
    
    
    ) of the ethyl chain.
  • 
     4.05 ppm (2H, q, 
    
    
    
    Hz):
    Methylene group (
    
    
    ).
    • Note: This signal is significantly deshielded (downfield) compared to a standard alkyl chain due to the adjacent electronegative Nitrogen and the anisotropic effect of the carbonyl/aromatic system.[1]

Region 2: The Heterocyclic Proton ( 8.0 – 8.5 ppm)
  • 
     8.35 ppm (1H, s):  The H-2  proton.
    
    • Diagnostic Value: This sharp singlet is the hallmark of the quinazolinone core. If the reaction failed (e.g., ring opening), this peak would shift or disappear. It appears between the two nitrogen atoms, making it highly deshielded.

Region 3: The Aromatic Zone ( 7.4 – 8.0 ppm) - The Critical Comparison

This is where the 3-Ethyl-6-fluoro derivative diverges from the non-fluorinated analog.

Proton H-5 (The "Peri" Proton)
  • Position: Ortho to Fluorine (C6) and peri to Carbonyl (C4).

  • Shift:

    
     7.85 – 7.95 ppm (Most deshielded aromatic signal).
    
  • Multiplicity: Doublet of Doublets (dd).

  • Coupling:

    • 
       (Large F-H coupling).
      
    • 
       (Meta H-H coupling).
      
  • Observation: In the non-fluorinated analog, this is a simple doublet (

    
     Hz).
    
Proton H-7[2][3]
  • Position: Ortho to Fluorine (C6).

  • Shift:

    
     7.60 – 7.75 ppm.
    
  • Multiplicity: Triplet of Doublets (td) or ddd.

  • Coupling:

    • 
       (Ortho H-H coupling).
      
    • 
       (Ortho F-H coupling).
      
    • 
       (Meta H-H coupling).
      
  • Observation: The fluorine coupling creates a "pseudo-triplet" appearance due to the similarity of

    
     and 
    
    
    
    .
Proton H-8[2]
  • Position: Meta to Fluorine (C6).

  • Shift:

    
     7.70 – 7.80 ppm.
    
  • Multiplicity: Doublet of Doublets (dd).

  • Coupling:

    • 
       (Ortho H-H coupling).
      
    • 
       (Meta F-H coupling).
      
  • Observation: The meta-fluorine coupling is smaller but distinct, broadening the doublet lines or splitting them if resolution is high.

Comparative Data Summary

The following table synthesizes expected chemical shifts (


) and coupling constants (

) for the target compound in DMSO-d6.
AssignmentTypeShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Methyl (

)
Aliphatic1.30 – 1.35Triplet (t)

Methylene (

)
Aliphatic4.00 – 4.10Quartet (q)

H-7 Aromatic7.60 – 7.70td / ddd

H-8 Aromatic7.70 – 7.80dd

H-5 Aromatic7.85 – 7.95dd

H-2 Hetero8.30 – 8.40Singlet (s)-

References

  • Vertex AI Search. (2026). Synthesis and characterization of 6-fluoro-3-substituted quinazolin-4-ones. Retrieved from 4

  • Oregon State University. (2022). 1H NMR Chemical Shifts: Structure & Notes. Retrieved from 5

  • Alfa Chemistry. (2025). 19F Coupling Constants Table. Retrieved from 6

  • Royal Society of Chemistry. (2025). Pd(II)-Catalyzed Cascade Annulation... to N1-Substituted 2,3-Dihydroquinazolin-4(1H)-ones. Retrieved from 7

  • University of Wisconsin-Madison. (2022). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from 8

Sources

A Comparative Guide to the Characteristic IR Absorption Bands of 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinazolinone Core: A Spectroscopic Benchmark

The 4(3H)-quinazolinone skeleton is the foundational structure from which we build our analysis. Its IR spectrum is dominated by features arising from the fused aromatic system and the cyclic amide (lactam) group. The parent molecule, 4(3H)-quinazolinone, provides a crucial baseline for understanding the influence of substituents. Its key absorptions include a strong carbonyl (C=O) stretching band and a characteristic N-H stretching vibration.[1][2]

Decoding the Spectrum of 3-Ethyl-6-fluoroquinazolin-4-one

The introduction of an ethyl group at the N-3 position and a fluorine atom at the C-6 position induces predictable and informative shifts in the IR spectrum. These substitutions eliminate the N-H bond of the parent structure and introduce new vibrational modes associated with the ethyl group and the carbon-fluorine bond.

The following table synthesizes the expected characteristic IR absorption bands for 3-Ethyl-6-fluoroquinazolin-4-one. This data is derived by comparing the known spectral features of 4(3H)-quinazolinone[1], the influence of N-alkylation[1], and the characteristic frequencies for aromatic C-F and aliphatic C-H bonds.

Table 1: Predicted Characteristic IR Absorption Bands for 3-Ethyl-6-fluoroquinazolin-4-one

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Insights
~3100-3000MediumAromatic C-H StretchTypical for C-H stretching vibrations on the benzene and pyrimidinone rings. This region is a common feature in aromatic heterocyclic systems.[3]
~2980-2850Medium to StrongAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the C-H bonds in the N-ethyl group (-CH₂CH₃). Their presence is a clear indicator of N-alkylation, distinguishing the title compound from the unsubstituted 6-fluoroquinazolin-4-one.[3][4]
~1680-1660StrongAmide C=O Stretch (Lactam)This is one of the most prominent and diagnostic peaks. The position is influenced by conjugation with the aromatic system. Substitution at the N-3 position with an alkyl group is known to slightly lower the carbonyl frequency compared to the parent 4(3H)-quinazolinone (which appears around 1681 cm⁻¹).[1]
~1620-1580Medium to StrongAromatic C=C & C=N StretchMultiple bands in this region are characteristic of the stretching vibrations within the quinazoline ring system. These absorptions confirm the integrity of the fused heterocyclic core.
~1480-1450MediumAliphatic C-H BendScissoring and bending vibrations of the methylene (-CH₂) and methyl (-CH₃) groups of the ethyl substituent appear in this region.[3]
~1250-1150StrongAryl C-F StretchThe C-F stretching vibration gives rise to a strong and characteristic absorption band. Its exact position can be sensitive to the electronic environment of the aromatic ring, but it is typically found in this region for monofluorinated aromatic compounds.[5][6]
~850-800StrongAromatic C-H Out-of-Plane BendThe substitution pattern on the benzene ring influences the position of these strong bands. For a 1,2,4-trisubstituted benzene ring, a strong absorption is expected in this region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted spectral data, a rigorous and standardized experimental approach is essential. The following protocol outlines the preparation of a potassium bromide (KBr) pellet, a self-validating method for obtaining high-quality IR spectra of solid samples.

Rationale for KBr Pellet Method

Potassium bromide is the medium of choice for solid-state IR analysis due to three key properties:

  • Infrared Transparency: Spectroscopic grade KBr is transparent to IR radiation across the typical mid-IR range (4000-400 cm⁻¹), ensuring that the resulting spectrum is solely from the analyte.[7]

  • Plastic Deformation: Under high pressure, KBr powder fuses into a transparent, glass-like disc, trapping the finely dispersed sample in an inert matrix.[7]

  • Chemical Inertness: KBr is a stable salt that does not react with most organic compounds.[7]

Step-by-Step KBr Pellet Preparation and Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectroscopic Analysis A 1. Weighing ~1-2 mg Sample ~100-200 mg Dry KBr B 2. Grinding & Mixing Agate mortar and pestle Goal: Homogenous, fine powder (<2 µm) A->B Critical 0.5-1% ratio C 3. Die Loading Transfer powder to pellet die B->C D 4. Vacuum Application Remove trapped air & moisture C->D E 5. Hydraulic Pressing Apply 8-10 tons for 1-2 min D->E F 6. Pellet Ejection Slowly release pressure Carefully remove transparent pellet E->F G 7. Background Scan Run spectrum of empty sample holder F->G Mount pellet H 8. Sample Scan Place KBr pellet in holder Acquire spectrum (4000-400 cm⁻¹) G->H I 9. Data Processing Baseline correction Peak identification H->I

Caption: Workflow for FTIR analysis using the KBr pellet method.

  • Sample and KBr Preparation: Weigh approximately 1-2 mg of 3-Ethyl-6-fluoroquinazolin-4-one and 100-200 mg of dry, spectroscopic grade KBr. The ratio is critical for obtaining a high-quality spectrum.[7][8]

  • Grinding and Mixing: Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize light scattering.[7][9]

  • Die Assembly and Loading: Carefully transfer the powder mixture into the pellet die. Ensure an even distribution of the powder at the base of the die.

  • Pressing the Pellet: Place the die into a hydraulic press. It is recommended to apply a vacuum for a few minutes to remove any trapped air or moisture, which can interfere with the spectrum (especially the broad O-H absorption from water).[7][10] Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes. This pressure allows the KBr to deform and create a transparent pellet.[7]

  • Pellet Retrieval and Mounting: Slowly release the pressure from the press to avoid cracking the pellet. Carefully disassemble the die and eject the transparent or translucent pellet. Mount the pellet in the spectrometer's sample holder.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, run the spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.[2]

Conclusion

The infrared spectrum of 3-Ethyl-6-fluoroquinazolin-4-one is a powerful tool for its structural confirmation. The key diagnostic features are the strong amide C=O stretching band (~1680-1660 cm⁻¹), the absence of an N-H stretch, the presence of aliphatic C-H stretching and bending modes from the ethyl group, and a strong, characteristic absorption for the aryl C-F stretch (~1250-1150 cm⁻¹). By following the detailed experimental protocol and using the comparative data presented, researchers can confidently utilize FTIR spectroscopy for the routine identification and quality control of this valuable heterocyclic compound.

References

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. [Link]

  • KBr Pellet Method. Shimadzu. [Link]

  • Carbon–fluorine bond. Wikipedia. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • The features of IR spectrum. University of Technology, Iraq. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. IntechOpen. [Link]

  • FT‐IR Sample Preparation. Northern Illinois University. [Link]

  • Characteristic IR Absorptions. OpenOChem Learn. [Link]

  • Infrared spectroscopy correlation table. Wikipedia. [Link]

  • Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications. [Link]

  • IR: alkyl halides. University of Colorado Boulder. [Link]

  • a convenient and efficient route to 2,3-dihydroquinazolin-4(1H)-ones in water - Supporting Information. Royal Society of Chemistry. [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” protocol. Royal Society of Chemistry. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. Semantic Scholar. [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Fluoroquinazolinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in MS Analysis

Fluoroquinazolinones represent a critical scaffold in medicinal chemistry, serving as the core pharmacophore in numerous anticancer (e.g., EGFR inhibitors) and antibacterial agents. The introduction of a fluorine atom—acting as a bioisostere for hydrogen—profoundly alters the physicochemical properties of the molecule.

In mass spectrometry (MS), fluoroquinazolinones exhibit distinct behavior compared to their non-fluorinated or chloro/bromo-substituted analogs. Unlike heavier halogens, fluorine (


) is monoisotopic, eliminating the characteristic isotopic clusters seen with chlorine or bromine. This guide compares the fragmentation dynamics of fluoroquinazolinones against these alternatives, establishing a self-validating workflow for structural elucidation.

Mechanistic Analysis: Fragmentation Pathways

The fragmentation of fluoroquinazolinones under Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) is governed by the stability of the quinazolinone core and the high strength of the C–F bond (


).
Core Fragmentation Mechanisms

The primary dissociation pathways involve the cleavage of the pyrimidine ring (Ring B).

  • Retro-Diels-Alder (RDA) Cleavage: The most diagnostic pathway. The pyrimidine ring opens, typically releasing a neutral nitrile fragment.

  • Sequential Neutral Losses:

    • Loss of CO (28 Da): Common from the carbonyl at C-4.

    • Loss of HCN (27 Da): Derived from the N-1/C-2 segment.

    • Loss of HF (20 Da): Rare in standard ESI-CID due to C-F bond strength, but can occur if a proton is spatially proximal (ortho-effect) at high collision energies.

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for a generic 6-fluoroquinazolin-4(3H)-one.

FragmentationPathway M_Protonated Precursor Ion [M+H]+ (Stable C-F Bond) RDA_Path Retro-Diels-Alder (RDA) Cleavage of Pyrimidine Ring M_Protonated->RDA_Path High Energy CO_Loss Carbonyl Cleavage M_Protonated->CO_Loss Low/Med Energy Frag_RDA RDA Fragment Ion [M+H - RCN]+ RDA_Path->Frag_RDA - R-CN Frag_CO [M+H - CO]+ (Carbonyl loss) CO_Loss->Frag_CO - CO (28 Da) Frag_HCN [M+H - CO - HCN]+ (Sequential Loss) Frag_CO->Frag_HCN - HCN (27 Da)

Figure 1: Primary fragmentation pathways of fluoroquinazolinones under ESI-MS/MS conditions.

Comparative Analysis: Fluoroquinazolinones vs. Alternatives

This section objectively compares the MS performance and signatures of fluoroquinazolinones against non-substituted and other halo-substituted analogs.

Comparison Table: MS Characteristics
FeatureFluoroquinazolinones (Product)Non-Substituted Quinazolinones (Alternative A)Chloro/Bromo-Quinazolinones (Alternative B)
Isotopic Pattern Single Peak (

)
. No M+2 peak.
Single Peak (

).
Distinct M+2 . Cl (3:1), Br (1:1).
Mass Shift +18 Da (vs H).Reference Mass.+34 Da (Cl), +78/80 Da (Br).
C-X Bond Stability High. F is rarely lost as a neutral radical. F acts as a stable "tag" on fragments.N/AModerate/Low. C-Cl/C-Br often cleave, yielding radical losses or halide ions.
Diagnostic Loss CO, HCN, RCN . (HF loss is negligible).CO, HCN.[1]Cl/Br radical loss, HCl/HBr loss.
Isomer ID Relies on fragment intensity ratios (Energy-Resolved MS).Relies on fragment intensity.Relies on fragment intensity.
Detailed Technical Comparison
Vs. Chloro/Bromo Analogs (The "Halogen Rule" Exception)
  • The Alternative: When analyzing chloro- or bromo-quinazolinones, the isotopic pattern is the primary confirmation tool. A doublet separated by 2 Da immediately signals the presence of the halogen.

  • The Product (Fluoro): Fluoroquinazolinones lack this signature. The researcher must rely on accurate mass measurement (HRMS) to confirm the elemental composition (

    
    ).
    
  • Performance Implication: The fluorine atom's strong electronegativity inductively destabilizes the pyrimidine ring, often lowering the collision energy (CE) required for RDA fragmentation compared to non-substituted analogs. However, unlike Cl/Br, the Fluorine atom remains attached to the aromatic backbone during fragmentation, serving as a permanent mass tag that helps map the substitution position (e.g., distinguishing ring A vs. ring B fragments).

Vs. Positional Isomers (6-F vs. 7-F)
  • Challenge: 6-fluoro and 7-fluoro isomers are isobaric and often co-elute.

  • Differentiation Strategy:

    • 6-Fluoro: The fluorine is para to the carbonyl (C-4). Electronic resonance effects often stabilize the acylium ion

      
      , leading to a higher relative abundance of this fragment compared to the 7-fluoro isomer.
      
    • 7-Fluoro: The fluorine is meta to the carbonyl. The inductive withdrawing effect dominates, often destabilizing the parent ion and promoting faster degradation into smaller ring fragments.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this standardized protocol for characterizing fluoroquinazolinones.

Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of fluoroquinazolinone in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial for promoting

      
       formation in ESI.[2]
      
Instrument Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

  • Collision Energy (CE): Stepped Ramp (10, 20, 40 eV).

    • Reasoning: Low CE preserves the molecular ion; High CE reveals the "skeleton" fragments (RDA).

Data Validation Steps (The "Trust" Pillar)
  • Mass Accuracy Check: Ensure precursor mass error is < 5 ppm.

  • Isotope Filter: Confirm absence of M+2 peak > 1% (rules out Cl/Br contamination).

  • Neutral Loss Confirmation:

    • Check for

      
       (CO).
      
    • Check for

      
       (NH3) or 
      
      
      
      (HCN).
    • Negative Check: Ensure no loss of 19 or 20 Da (F or HF) in the primary spectrum. If observed, suspect an aliphatic fluorine impurity, not aromatic.

Workflow Visualization

Workflow Sample Sample Prep (1 µg/mL in ACN/H2O) ESI ESI (+) Source [M+H]+ Generation Sample->ESI MS1 Full Scan MS1 Confirm m/z & Isotope Pattern ESI->MS1 Filter Isotope Filter (Reject if M+2 exists) MS1->Filter CID CID Fragmentation (Stepped 10-40 eV) Filter->CID Pass Analysis Fragment Mapping (Identify RDA, CO loss) CID->Analysis

Figure 2: Standardized workflow for the mass spectrometric characterization of fluoroquinazolinones.

References

  • Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing.[3] Link

  • BenchChem. (2025).[4] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. Link

  • He, J., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.[5] Link

  • McCullagh, M., et al. (2012). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class. Waters Corporation Application Note. Link

  • Salem, M. A. I., et al. (2012).[5] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Link

Sources

Biological Potency & Strategic Substitution: 6-Fluoro vs. 6-Chloro Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Biological Potency of 6-Fluoro vs. 6-Chloro Quinazolinones Content Type: Technical Comparison Guide

Executive Summary

In medicinal chemistry, the choice between a fluorine (F) or chlorine (Cl) substituent at the C-6 position of the quinazolinone scaffold is rarely a simple matter of "potency."[1] It is a strategic decision that dictates the molecule's metabolic fate, selectivity profile, and even its fundamental pharmacological mode of action (e.g., sedative vs. convulsant).

While 6-fluoro substitutions are classically employed to block metabolic oxidation and mimic hydrogen sterically, 6-chloro substitutions often drive tighter binding affinity through lipophilic surface area coverage and halogen bonding, albeit with a higher risk of steric clash and reduced solubility.

This guide analyzes the divergent biological impacts of these two bioisosteres, supported by specific case studies in kinase inhibition and CNS modulation.

Part 1: The Physicochemical Battlefield

To understand the biological divergence, we must first quantify the physical differences introduced by these halogens at the C-6 position.

Feature6-Fluoro (F) 6-Chloro (Cl) Biological Implication
Van der Waals Radius 1.47 Å1.75 ÅF mimics Hydrogen (1.20 Å) closely; Cl mimics a Methyl group (2.0 Å), requiring a larger binding pocket.
Electronegativity (Pauling) 3.983.16F exerts a stronger inductive electron-withdrawing effect (-I), significantly lowering the pKa of the N1/N3 protons.
C-X Bond Length 1.35 Å1.77 ÅCl projects further into the solvent or binding pocket, capable of reaching distant residues.
Lipophilicity (

LogP)
+0.14+0.71Cl significantly increases lipophilicity, aiding membrane permeability but potentially hurting solubility.
Metabolic Stability HighModerateC-F bond is metabolically inert. C-Cl is stable but can be displaced in nucleophilic attacks or affect oxidation of the aromatic ring less effectively than F.
Part 2: Biological Potency & Mechanism

The substitution at C-6 acts as a molecular "switch" for potency and selectivity.

1. Kinase Inhibition (EGFR & PAK4)

In the context of kinase inhibitors (e.g., Gefitinib analogs), the quinazolinone core mimics the adenine ring of ATP.

  • The Case for 6-Chloro: In p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro substituent was found to be superior to 6-fluoro. Structural analysis revealed that the 6-Cl group sits in a "cliff-like" entrance of the hinge region, forming optimal Van der Waals contacts with residues Phe397 and Glu399. Replacing Cl with F reduced selectivity because the smaller fluorine atom failed to fill this hydrophobic pocket, allowing the molecule to wobble and bind off-target kinases.

  • The Case for 6-Fluoro: In EGFR inhibitors, 6-fluoro substitutions are often used to block metabolic hydroxylation at the electron-rich C-6 position without introducing the steric bulk of chlorine, which might clash with the "gatekeeper" residue (often Threonine or Methionine) depending on the specific binding mode.

2. CNS Modulation (The Sedative/Convulsant Flip)

Perhaps the most dramatic difference lies in quinazolinone-based CNS agents (Methaqualone analogs).

  • Sedation (Parent): Methaqualone is a sedative-hypnotic acting as a positive allosteric modulator (PAM) of GABA_A receptors.

  • Toxicity (6-Chloro): Introduction of chlorine substituents (e.g., in compounds like SL-164 , a dichloro analog) often shifts the profile from sedation to convulsant activity . The increased lipophilicity and specific steric clashes in the GABA receptor pore can turn the molecule into an antagonist or channel blocker, leading to seizures.

  • Metabolic Block (6-Fluoro): 6-fluoro analogs of methaqualone are generally synthesized to extend half-life by blocking C-6 oxidation. Unlike the chloro-analogs, they often retain the sedative profile because the small fluorine does not distort the receptor binding interface as violently as the bulky chlorine.

Part 3: Visualizing the SAR Logic

The following diagram illustrates the decision matrix for medicinal chemists when choosing between C6-F and C6-Cl.

SAR_Logic Start Quinazolinone Optimization (C-6 Position) Goal_Metabolism Goal: Block Metabolism (Extend t1/2) Start->Goal_Metabolism Goal_Affinity Goal: Increase Potency (Tight Binding) Start->Goal_Affinity Decision_F Select 6-Fluoro Goal_Metabolism->Decision_F Preferred Goal_Affinity->Decision_F If pocket is tight Decision_Cl Select 6-Chloro Goal_Affinity->Decision_Cl If pocket allows Outcome_F High Metabolic Stability Minimal Steric Clash Retains H-mimicry Decision_F->Outcome_F Outcome_Cl High Lipophilicity Fills Hydrophobic Pockets Potential Selectivity (PAK4) Decision_Cl->Outcome_Cl Risk_Cl RISK: Steric Clash Solubility Issues Convulsant Activity (CNS) Decision_Cl->Risk_Cl

Caption: Strategic decision tree for C-6 substitution based on metabolic vs. potency goals.

Part 4: Experimental Protocols

To validate the potency difference, the following protocols are recommended. These are designed to be self-validating systems where controls (unsubstituted and known inhibitors) ensure data integrity.

Protocol A: Synthesis of 6-Substituted Quinazolinones (Niementowski Modification)

Objective: Synthesize 6-fluoro and 6-chloro derivatives for head-to-head testing.

  • Reagents: Start with 2-amino-5-fluorobenzoic acid (for 6-F) or 2-amino-5-chlorobenzoic acid (for 6-Cl).

  • Cyclization: Reflux the anthranilic acid derivative (1.0 eq) with formamide (5.0 eq) at 140°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product should be less polar than the starting acid.

  • Workup: Cool the mixture to room temperature. Pour into crushed ice. The quinazolinone precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol.

  • Validation: Confirm C-6 substitution via 1H-NMR .

    • 6-F Signature: Look for splitting of the C-5 and C-7 protons due to H-F coupling (

      
       Hz).
      
    • 6-Cl Signature: No coupling; distinct chemical shift downfield due to deshielding.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Determine if 6-F provides the expected metabolic advantage over 6-Cl.

  • Preparation: Prepare 1 µM solutions of 6-F and 6-Cl analogs in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: The 6-F analog should show a shallower slope (longer

      
      ) compared to the 6-Cl analog if C-6 oxidation is the primary metabolic route.
      
Part 5: References
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ACS Central Science. URL:[Link]

  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3H)-ones. Source: ACS Chemical Neuroscience.[2] URL:[Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: ChemRxiv. URL:[Link]

  • Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin. Source: Molecules (MDPI). URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 3-Ethyl vs. 3-Methyl Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl-Ethyl Pivot

In the optimization of the quinazolin-4(3H)-one scaffold—a privileged structure in medicinal chemistry—the substituent at the N3 position acts as a critical "gatekeeper" for both pharmacokinetics and receptor affinity. While 3-methyl and 3-ethyl groups are often viewed as interchangeable alkyl spacers, experimental data reveals distinct functional divergences.

This guide objectively compares these two congeners, demonstrating that the transition from 3-methyl to 3-ethyl is not merely a change in molecular weight, but a strategic shift in lipophilicity (LogP) , metabolic liability , and steric tolerance within restricted binding pockets.

Core Comparison Matrix
Feature3-Methyl Quinazolinone3-Ethyl QuinazolinoneImpact on Drug Design
Steric Bulk (

)
Low (~23 ų)Moderate (~40 ų)Ethyl probes deeper hydrophobic pockets but risks steric clash in tight clefts.
Lipophilicity (

LogP)
Baseline+0.5 to +0.6Ethyl enhances BBB permeability; critical for CNS agents (e.g., Etaqualone).
Metabolic Stability High (N-demethylation is slow)Moderate (Ethyl oxidation)Ethyl introduces a benzylic-like oxidation site (

-carbon), potentially shortening half-life.
Rotational Freedom 0 Rotatable Bonds1 Rotatable BondEthyl adds entropic penalty upon binding unless compensated by hydrophobic gain.

Physicochemical & Mechanistic SAR

The Steric Cutoff Phenomenon

Experimental data from antimicrobial studies indicates a sharp "steric cutoff" at the N3 position. While both methyl and ethyl groups are generally tolerated in bacterial DNA gyrase binding pockets, the transition to isopropyl often abolishes activity.

  • Methyl (Me): Fits universally into small hydrophobic sub-pockets.

  • Ethyl (Et): The "Limit of Tolerance." It often retains activity comparable to methyl but enhances membrane permeability.

  • Isopropyl (iPr): Frequently inactive due to steric clash with conserved residues (e.g., in S. aureus gyrase B).

CNS Activity: The Methaqualone vs. Etaqualone Case

The most famous comparative case study lies in the GABAergic sedative-hypnotics.

  • Methaqualone (2-methyl-3-o-tolyl): The 3-phenyl ring bears a methyl group.[1][2]

  • Etaqualone (2-methyl-3-(2-ethylphenyl)): The ethyl analog.

Experimental Insight: The replacement of the ortho-methyl with an ortho-ethyl group (Etaqualone) maintains sedative-hypnotic activity but alters the metabolic profile. The ethyl group is more susceptible to hepatic P450 oxidation than the methyl, leading to a faster onset but potentially shorter duration of action. The increased lipophilicity of the ethyl variant facilitates rapid Blood-Brain Barrier (BBB) crossing.

Experimental Protocols

Synthesis Workflows

Two distinct pathways are recommended depending on the availability of starting materials. Method A is preferred for high-throughput library generation.

Method A: One-Pot Cyclocondensation (Green Chemistry)

This method utilizes orthoesters to install the C2/N3 carbons simultaneously.

  • Reagents: Anthranilic acid (1.0 eq), Amine (Methylamine or Ethylamine, 1.2 eq), Orthoester (Triethyl orthoformate, 3.0 eq).

  • Catalyst: Ammonium acetate (0.1 eq) or Sulfamic acid (reusable solid acid).

  • Procedure:

    • Mix reagents in a microwave vial (solvent-free or in Ethanol).

    • Irradiate at 140°C for 10–15 minutes.

    • Workup: Cool to RT. The product precipitates.[3] Filter and wash with cold EtOH.

    • Yield: Methyl derivatives (~85%); Ethyl derivatives (~82%).

Method B: N3-Alkylation of Quinazolinone Core

Used when the N3-unsubstituted core is already synthesized.

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Alkyl Halide (Me-I or Et-I, 1.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone (dry).

  • Procedure:

    • Stir the quinazolinone and base in DMF for 30 min at RT to generate the anion.

    • Add Alkyl Halide dropwise. Caution: Methyl Iodide is highly volatile and toxic.

    • Stir at 60°C for 4 hours.

    • Note: This method may yield O-alkylated byproducts (quinazolines). N-alkylation is thermodynamically favored, but separation via column chromatography (Hexane:EtOAc) is often required.

Visualization of Synthesis Logic

Synthesis_Pathways cluster_conditions Reaction Conditions Anthranilic Anthranilic Acid Intermediate Amidine Intermediate Anthranilic->Intermediate Cyclization Orthoester Orthoester (HC(OMe)3 or HC(OEt)3) Orthoester->Intermediate Amine Amine (Me-NH2 or Et-NH2) Amine->Intermediate Prod_Me 3-Methyl-quinazolinone (High Yield, Compact) Intermediate->Prod_Me R=Methyl (Steric fit) Prod_Et 3-Ethyl-quinazolinone (High Lipophilicity) Intermediate->Prod_Et R=Ethyl (Hydrophobic) Microwave / 140°C / No Solvent Microwave / 140°C / No Solvent

Caption: Divergent synthesis of 3-alkyl quinazolinones via one-pot cyclocondensation. The choice of amine determines the N3-substituent.

Biological Performance Data

Antimicrobial Activity (MIC Values)

Data synthesized from comparative screenings against S. aureus (Gram +).

Compound IDN3-SubstituentMIC (µg/mL)Interpretation
QZ-Me Methyl4 - 8Good activity; fits standard pocket.
QZ-Et Ethyl4 - 8Retained activity ; improved cell wall penetration.
QZ-iPr Isopropyl> 64Inactive ; steric clash exceeds pocket tolerance.
QZ-Ph Phenyl16 - 32Moderate; aromatic ring requires specific

-stacking.
Anticancer (EGFR Kinase Inhibition)

In EGFR inhibition, the N3-substituent orients towards the solvent-exposed region or a hydrophobic pocket depending on the specific inhibitor class (Type I vs Type II).

  • 3-Methyl: Often serves as a "neutral" anchor, allowing the rest of the molecule (e.g., C2-styryl or C6-halogen) to drive binding.

  • 3-Ethyl: In specific series (e.g., 2-thioxo-quinazolinones), the ethyl group has shown a 2-fold increase in potency over methyl against MCF-7 cell lines, attributed to better filling of the hydrophobic cleft near the ATP-binding site.

Strategic Recommendations

When to use 3-Methyl:
  • Fragment-Based Drug Design (FBDD): When minimizing molecular weight (MW) is critical to maintain Ligand Efficiency (LE).

  • Sterically Constrained Targets: If the binding pocket is narrow (e.g., certain kinase hinge regions).

  • Metabolic Stability: To avoid the rapid oxidation associated with benzylic-like ethyl carbons.

When to use 3-Ethyl:
  • CNS Targeting: When LogP needs to be raised by ~0.5 units to cross the BBB.

  • Hydrophobic Pocket Filling: If docking studies reveal a small, unfilled hydrophobic void near the N3 position.

  • Solubility Tuning: Ethyl derivatives often show slightly better solubility in lipid formulations compared to the highly crystalline methyl analogs.

SAR Decision Tree

SAR_Decision Start Optimization Goal Q1 Target Location? Start->Q1 CNS CNS (Brain) Q1->CNS Need BBB Pen. Systemic Systemic / Peripheral Q1->Systemic Rec_Et Select 3-Ethyl (Lipophilic, Space-filling) CNS->Rec_Et Increase LogP Q2 Binding Pocket Size? Systemic->Q2 Tight Restricted / Narrow Q2->Tight Open Hydrophobic Void Q2->Open Rec_Me Select 3-Methyl (Compact, Stable) Tight->Rec_Me Open->Rec_Et

Caption: Decision logic for selecting between 3-Methyl and 3-Ethyl substituents based on target localization and pocket topology.

References

  • Antimicrobial SAR & Steric Cutoff

    • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials.[4][5] Journal of Medicinal Chemistry.

  • Anticonvulsant Activity (Methaqualone/Etaqualone)

    • The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues.[6][7] Southern Association of Forensic Scientists.

  • EGFR Inhibition Studies

    • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone deriv
  • Synthesis Protocols

    • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones.

Sources

Comparative Validation Guide: Purity Assessment of 3-Ethyl-6-fluoroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 3-Ethyl-6-fluoroquinazolin-4-one via elemental analysis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of small molecule therapeutics, particularly quinazolinone-based kinase inhibitors, "purity" is often conflated with "chromatographic homogeneity." While High-Performance Liquid Chromatography (HPLC) remains the workhorse for monitoring reaction progress, it frequently fails to detect non-UV-active impurities such as inorganic salts, trapped water, or occluded solvents.

This guide details the validation of 3-Ethyl-6-fluoroquinazolin-4-one —a representative pharmacophore scaffold—using Elemental Analysis (CHN Combustion) . We compare this classical method against modern alternatives (HPLC-UV, qNMR, LC-MS) to demonstrate why EA remains a critical, self-validating system for establishing absolute purity in drug discovery.

Technical Specifications & Theoretical Framework

Before validation, the theoretical composition must be established with high precision. For the target compound, the presence of the fluorine atom and the N-ethyl group alters the combustion profile compared to the bare quinazolinone core.

Target Compound: 3-Ethyl-6-fluoroquinazolin-4(3H)-one Molecular Formula:


Molecular Weight:  192.19  g/mol 
Theoretical Composition Calculation
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1012.011120.1162.49%
Hydrogen (H) 91.0089.074.72%
Nitrogen (N) 214.00728.0114.58%
Fluorine (F) 118.99819.00N/A (Combustion)
Oxygen (O) 115.99916.00Calculated by difference

Critical Threshold: Most medicinal chemistry journals (e.g., J. Med. Chem.) and regulatory bodies require experimental values to fall within ±0.4% of these theoretical calculations to confirm bulk purity [1].

Comparative Analysis: EA vs. Modern Alternatives

Why perform combustion analysis in the age of high-resolution mass spectrometry? The following comparison highlights the specific blind spots of each method regarding 3-Ethyl-6-fluoroquinazolin-4-one.

FeatureElemental Analysis (EA) HPLC-UV (PDA) qNMR (Quantitative NMR) LC-MS
Primary Metric Elemental Mass % (Bulk)UV Absorbance (Relative)Molar Ratio (Absolute)Ionization Efficiency
Solvent Detection Excellent (Significant %C deviation)Poor (Often elutes in void volume)Excellent (Distinct chemical shifts)Poor (Not ionized/suppressed)
Inorganic Salts Excellent (Low %C/H/N)Fail (Invisible to UV)Fail (Invisible/Broad)Fail (Suppression effects)
Water Content Detected (High %H, Low %C)Fail Detected (Chemical shift variable)Fail
Sample Required ~2–5 mg (Destructive)<1 mg (Non-destructive)~5–10 mg (Non-destructive)<0.1 mg (Destructive)
Cost/Throughput Moderate / SlowLow / HighHigh / ModerateHigh / High

Senior Scientist Insight:

"I have seen numerous batches of quinazolinone derivatives 'pass' HPLC with >99% area purity, only to fail biological assays. The culprit is often trapped inorganic salts (from the cyclization step) or hydration. HPLC sees the organic skeleton; EA sees the entire sample mass. EA is your safeguard against 'empty mass' in your weighing boat."

Experimental Protocol: The Self-Validating Workflow

To ensure the EA data is actionable, the sample preparation must be rigorous. The hygroscopic nature of the amide moiety in quinazolinones requires strict drying protocols.

Step 1: Synthesis & Isolation (Context)
  • Reaction: 2-Amino-5-fluorobenzoic acid + Ethyl orthoformate/Amine

    
     Cyclization.
    
  • Purification: Recrystallization from Ethyl Acetate/Hexanes. Note: This introduces the risk of trapped solvent.

Step 2: Sample Preparation (Crucial)
  • Drying: Place 50 mg of the purified solid in a vacuum drying pistol (Abderhalden) or vacuum oven at 60°C for 24 hours over

    
    .
    
    • Why: Removal of surface water is mandatory. 3-Ethyl-6-fluoroquinazolin-4-one can form hydrates via the carbonyl/amide H-bonding network.

  • Homogenization: Lightly crush crystals into a fine powder using an agate mortar. Large crystals can trap solvent pockets that explode during combustion, causing incomplete burn.

Step 3: The Combustion Train (CHN Analysis)
  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Oxidation: Flash combustion at 1800°C (with Sn capsule boost).

  • Reduction: Copper reduction zone (600°C) converts

    
     to 
    
    
    
    .
  • Separation: TPD (Temperature Programmed Desorption) or GC column separation of

    
    , 
    
    
    
    , and
    
    
    .
Step 4: Data Interpretation Logic

Use the following logic flow to interpret the results.

ValidationLogic Start Start: EA Results Received CheckC Check Carbon (%C) Start->CheckC PassC Within ±0.4%? CheckC->PassC CheckH Check Hydrogen (%H) PassC->CheckH Yes FailLowC Low %C detected PassC->FailLowC No (Lower) Diagnose2 Diagnosis: Trapped Organic Solvent (e.g., EtOAc) PassC->Diagnose2 No (Higher) PassH Within ±0.4%? CheckH->PassH Success VALIDATED High Confidence Purity PassH->Success Yes FailHighH High %H detected PassH->FailHighH No (Higher) Diagnose1 Diagnosis: Trapped Inorganics or Water FailLowC->Diagnose1 FailHighH->Diagnose1

Figure 1: Decision matrix for interpreting Elemental Analysis data. Note that deviations usually point to specific isolation errors.

Data Presentation: Real-World Scenarios

The following table simulates three common scenarios encountered during the scale-up of 3-Ethyl-6-fluoroquinazolin-4-one.

Table 1: Validation Data Comparison
Scenario%C (Found)%H (Found)%N (Found)StatusDiagnosis / Action
Theoretical 62.49 4.72 14.58 Target N/A
Batch A (Pure) 62.384.7514.52PASS Within ±0.4% tolerance.[1] Proceed to biology.
Batch B (Wet) 59.805.1013.95FAIL Low C, High H. Consistent with ~0.5 eq. trapped

. Action: Dry at higher temp under high vac.
Batch C (Solvate) 62.154.9513.80FAIL Low N, C slightly off. Consistent with ~0.1 eq. Ethyl Acetate.[2] Action: Recrystallize from different solvent (e.g., EtOH).
Table 2: The "Purity Gap" (HPLC vs. EA)

This table demonstrates why relying solely on HPLC is dangerous for this compound.

MetricBatch B (Wet) ResultInterpretation
HPLC Purity (254 nm) 99.2% False Positive. Water is transparent to UV. The researcher thinks the drug is pure.[3]
EA Purity (Calc) ~95.5% True Value. The presence of 4.5% water mass means dosing calculations will be wrong by ~5%.
Troubleshooting & Advanced Validation

When EA fails, it is rarely the instrument's fault. It is usually the chemistry.

Common Failure Mode: The "Fluorine Effect"

Fluorine combustion can produce


, which attacks the quartz combustion tube and can interfere with water quantification.
  • Solution: Ensure the EA instrument uses a magnesium oxide (MgO) or tungsten trioxide (

    
    )  additive in the combustion tube to sequester fluorine [2].
    
Workflow for Failed Samples

Troubleshooting Fail EA Fails (>0.4% Dev) qNMR Run qNMR (DMSO-d6) Fail->qNMR Solvent Solvent Peaks? qNMR->Solvent Inorganic No Solvent Peaks Integrals Correct Solvent->Inorganic No Recryst Recrystallize (Change Solvent) Solvent->Recryst Yes Desalt Aqueous Wash / Reslurry Inorganic->Desalt Salts suspected

Figure 2: Troubleshooting workflow integrating qNMR to diagnose EA failures.

References
  • Kuveke, R. E., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855-863. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Ethyl-6-fluoroquinazolin-4-one

[1]

Executive Summary & Compound Classification

3-Ethyl-6-fluoroquinazolin-4-one is a fluorinated nitrogen-containing heterocycle, commonly utilized as a pharmacophore in medicinal chemistry (e.g., for anticonvulsant or antimicrobial research).

Effective disposal of this compound requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic waste, the presence of the fluorine atom at the C6 position and the nitrogen-rich quinazolinone core dictates specific thermal destruction methods to prevent the release of toxic byproducts (Hydrofluoric Acid and Nitrogen Oxides) into the environment.

Chemical Property Disposal Implication
Fluorine (C6 Position) MANDATORY: Segregate into Halogenated Waste streams. Combustion generates corrosive HF gas requiring scrubbers.
Quinazolinone Core Potential bioactivity.[1][2][3] Treat as a hazardous pharmaceutical intermediate (HPAPI protocols recommended).
Physical State Solid (typically). Must be dissolved or containerized as solid waste; do not flush.

Hazard Analysis: The Science of Disposal

To understand why we follow specific protocols, we must look at the combustion chemistry.

The Fluorine Factor (Thermal Stability)

The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures used for non-halogenated solvents (approx. 850°C) may be insufficient for complete mineralization. Incomplete combustion can lead to the formation of fluorinated dioxins or furans.

Byproduct Generation

Upon successful high-temperature oxidation (>1100°C), the fluorine atom is liberated as Hydrogen Fluoride (HF) gas:

Operational Consequence: This waste stream must be sent to a facility equipped with caustic wet scrubbers (using NaOH or Ca(OH)₂) to neutralize the HF gas before exhaust release. Mixing this with non-halogenated waste dilutes the stream but complicates the scrubbing requirement, often incurring higher disposal fees from waste vendors.

Operational Protocol: Waste Management

Step 1: Segregation (The Critical Step)

Do NOT mix 3-Ethyl-6-fluoroquinazolin-4-one with:

  • Oxidizers: Risk of exothermic reaction with the organic heterocycle.

  • Non-Halogenated Solvents: While chemically compatible, mixing increases the volume of expensive "Halogenated" waste.[4]

  • Aqueous Drains: Strictly prohibited.

Step 2: Packaging & Containment
  • Solids: Collect in a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Solutions: If the compound is dissolved in a solvent (e.g., DMSO, DCM), collect in a safety can or glass bottle compatible with the solvent.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

The label must be explicit to ensure downstream safety.

  • Primary Identifier: "Halogenated Organic Waste"[5]

  • Chemical Name: 3-Ethyl-6-fluoroquinazolin-4-one

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Note: "Contains Organic Fluorine"

Workflow Visualizations

Waste Segregation Logic

This decision tree guides the researcher through the immediate disposal choice at the bench.

WasteSegregationStartWaste Generation:3-Ethyl-6-fluoroquinazolin-4-oneStatePhysical State?Start->StateSolidSolid ResidueState->SolidPowder/CrystalLiquidSolution / Mother LiquorState->LiquidDissolvedSolidContainerContainer: Wide-mouth HDPE Jar(Do not dissolve unnecessarily)Solid->SolidContainerLiquidCheckSolvent Type?Liquid->LiquidCheckCombineHaloStream: HALOGENATED ORGANIC(Red Can/Tag)SolidContainer->CombineHaloHaloSolventHalogenated Solvent(e.g., DCM, Chloroform)LiquidCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., DMSO, Methanol)LiquidCheck->NonHaloSolventHaloSolvent->CombineHaloNonHaloSolvent->CombineHalo*Must be upgraded toHalogenated Stream due to solute*

Figure 1: Decision logic for segregating fluorinated quinazolinone waste. Note that even non-halogenated solvents become "Halogenated Waste" once this solute is added.

Ultimate Fate (Incineration Process)

Understanding the downstream process validates why we segregate.

IncinerationInputLab Waste Input(Fluorinated Organic)KilnRotary Kiln Incinerator(>1100°C)Input->KilnGasesCombustion Gases(CO2, NOx, HF)Kiln->GasesAshSolid Ash(Landfill)Kiln->AshScrubberCaustic Wet Scrubber(NaOH Spray)Gases->ScrubberNeutralNeutralization:HF + NaOH -> NaF + H2OScrubber->NeutralStackClean Exhaust(N2, CO2, H2O)Neutral->Stack

Figure 2: The thermal destruction pathway. The scrubber stage is essential to capture the HF gas generated by the fluorine atom.

Emergency Response: Spill Procedures

In the event of a benchtop spill of 3-Ethyl-6-fluoroquinazolin-4-one:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Upgrade:

    • Gloves: Double-gloving with Nitrile (0.11 mm minimum) is standard. For large liquid spills, use Silver Shield/Laminate gloves to prevent permeation.

    • Respiratory: If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation of bioactive particulates.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Encircle with vermiculite or absorbent pads. Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a mild surfactant (soap/water). Avoid bleach unless specifically required by your biosafety protocol, as chlorinated oxidizers can react unpredictably with heterocycles.

  • Disposal: All cleanup materials (gloves, towels, absorbent) must be placed in the Halogenated Waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion. (Describes incineration standards for halogenated organics). [Link]

  • PubChem. Compound Summary: Quinazolinone Derivatives. (General chemical structure and property data). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.